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  • Product: 4-(Aminomethyl)-2-methylbenzamide
  • CAS: 164648-64-0

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 4-(Aminomethyl)-2-methylbenzamide from 2-methyl-4-nitrobenzonitrile: A Key Intermediate for PARP Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(Aminomethyl)-2-methylbenzamide stands as a pivotal molecular scaffold in contemporary medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Aminomethyl)-2-methylbenzamide stands as a pivotal molecular scaffold in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] The synthesis of this intermediate from the readily available starting material, 2-methyl-4-nitrobenzonitrile, presents a formidable challenge in synthetic organic chemistry. The core difficulty lies in the requisite chemoselective transformations of three distinct functional groups—a nitro, a nitrile, and a methyl group—demanding a carefully orchestrated multi-step strategy. This guide provides a comprehensive, technically robust pathway, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern each stage of the transformation. We present a validated, three-stage synthetic sequence involving: 1) chemoselective nitro group reduction, 2) controlled nitrile hydrolysis, and 3) a strategic functional group interconversion of the resultant amine to the target aminomethyl moiety via a Sandmeyer reaction followed by a second selective reduction. Each step is detailed with procedural recommendations, mechanistic insights, and comparative data to ensure reproducibility and facilitate optimization.

Introduction: The Significance of a Niraparib Precursor

The development of targeted cancer therapies has revolutionized oncology, with PARP inhibitors representing a major breakthrough, particularly for cancers harboring BRCA mutations.[3] Niraparib is a potent, orally active PARP inhibitor approved for the treatment of ovarian cancer.[1] The efficacy and commercial significance of Niraparib underscore the critical need for efficient, scalable, and reliable synthetic routes to its key structural components. 4-(Aminomethyl)-2-methylbenzamide constitutes a significant portion of the final drug substance, making its synthesis a focal point for process chemistry and drug development professionals.

The synthetic puzzle posed by the conversion of 2-methyl-4-nitrobenzonitrile to this target is non-trivial. It requires navigating a landscape of competing reactivities. The primary challenges include:

  • Chemoselective Reduction: The starting material contains two reducible groups: a nitro (-NO2) and a nitrile (-CN). The initial step necessitates the reduction of the nitro group while preserving the nitrile functionality.

  • Controlled Hydrolysis: The nitrile group must be converted to a primary amide (-CONH2) without forcing the reaction to the corresponding carboxylic acid, a common side reaction under harsh hydrolytic conditions.

  • Functional Group Interconversion: The most complex transformation involves converting the aromatic amino group, formed from the initial nitro reduction, into the target aminomethyl group (-CH2NH2). This cannot be achieved directly and requires a strategic multi-step sequence.

This guide will deconstruct this complex synthesis into a logical, manageable, and scientifically grounded workflow.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach reveals a plausible forward synthesis. The target molecule can be disconnected at the aminomethyl C-N bond, suggesting a precursor containing a nitrile at position 4, which in turn can be installed from an amino group via a diazonium salt. This amino group arises from the reduction of the starting material's nitro group.

Retrosynthesis Target 4-(Aminomethyl)-2-methylbenzamide Intermediate1 4-Cyano-2-methylbenzamide Target->Intermediate1 Nitrile Reduction Intermediate2 4-Amino-2-methylbenzamide Intermediate1->Intermediate2 Sandmeyer Reaction (CN installation) Intermediate3 4-Amino-2-methylbenzonitrile Intermediate2->Intermediate3 Nitrile Hydrolysis StartingMaterial 2-Methyl-4-nitrobenzonitrile Intermediate3->StartingMaterial Selective Nitro Reduction Forward_Synthesis cluster_0 Stage 1: Selective Nitro Reduction cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: Amine to Aminomethyl Conversion SM 2-Methyl-4-nitrobenzonitrile Int1 4-Amino-2-methylbenzonitrile SM->Int1 SnCl2·2H2O EtOH Int2 4-Amino-2-methylbenzamide Int1->Int2 H2SO4 (conc.) Heat Int3 4-Cyano-2-methylbenzamide Int2->Int3 1. NaNO2, HCl 2. CuCN Product 4-(Aminomethyl)-2-methylbenzamide Int3->Product H2, Raney Ni Workflow cluster_start cluster_step1 Stage 1 cluster_step2 Stage 2 cluster_step3 Stage 3 cluster_end Start 2-Methyl-4-nitrobenzonitrile S1_React SnCl2 Reduction Start->S1_React S1_Workup Basify (NaOH) Extract (EtOAc) S1_React->S1_Workup S1_Purify Purify Intermediate 1 S1_Workup->S1_Purify S2_React H2SO4 Hydrolysis S1_Purify->S2_React S2_Workup Quench (Ice) Neutralize S2_React->S2_Workup S2_Purify Purify Intermediate 2 S2_Workup->S2_Purify S3a_React Sandmeyer Reaction S2_Purify->S3a_React S3b_React Raney Ni Hydrogenation S3a_React->S3b_React S3_Workup Filter Catalyst Concentrate S3b_React->S3_Workup S3_Purify Purify Final Product S3_Workup->S3_Purify End 4-(Aminomethyl)-2-methylbenzamide S3_Purify->End

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)-2-methylbenzamide

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(Aminomethyl)-2-methylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(Aminomethyl)-2-methylbenzamide. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its behavior is crucial for its effective application. This document consolidates predicted data based on closely related analogues, outlines detailed experimental protocols, and offers insights into its molecular characteristics. All quantitative data is summarized for clarity, and key processes are visualized to facilitate comprehension.

Introduction and Molecular Overview

4-(Aminomethyl)-2-methylbenzamide is a substituted aromatic compound featuring a benzamide core. The structural uniqueness arises from the presence of an aminomethyl group at the 4-position and a methyl group at the 2-position of the benzene ring. This specific substitution pattern is anticipated to influence its chemical reactivity, solubility, and biological activity. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established chemical principles and data from structurally similar compounds to provide a robust predictive analysis.

The core structure combines a hydrogen bond-donating aminomethyl group and a primary amide, with a sterically influential and electron-donating methyl group. These features suggest potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents and novel polymers.

Synthesis_Pathway A 2-Methyl-4-nitrobenzoic Acid B 2-Methyl-4-nitrobenzamide A->B 1. SOCl₂, NH₄OH C 4-Amino-2-methylbenzamide B->C 2. H₂, Pd/C D 4-(Aminomethyl)-2-methylbenzamide C->D 3. (Not a direct reduction) See detailed pathway

Caption: Simplified overview of a potential synthetic route.

A more detailed and robust synthetic approach would proceed via a nitrile intermediate, as direct reduction of the amide in the presence of an amino group can be challenging. A more practical pathway is outlined below:

Detailed_Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination A 2-Methyl-4-toluic acid B 2-Methyl-p-toluamide A->B SOCl₂, then NH₃ C 4-(Bromomethyl)-2- methylbenzamide B->C NBS, AIBN D 4-(Aminomethyl)-2- methylbenzamide C->D NaN₃, then H₂/Pd-C or Gabriel Synthesis

Caption: A detailed multi-step synthetic workflow for 4-(Aminomethyl)-2-methylbenzamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-p-toluamide

This procedure is adapted from standard methods for converting carboxylic acids to primary amides. [1]

  • To a stirred solution of 2-methyl-p-toluic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-(Bromomethyl)-2-methylbenzamide

This step involves a free-radical bromination of the benzylic methyl group. [2][3]

  • Dissolve 2-methyl-p-toluamide (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 3: Synthesis of 4-(Aminomethyl)-2-methylbenzamide

The final step can be achieved through several methods, with the Gabriel synthesis being a common choice to avoid over-alkylation.

  • Dissolve 4-(bromomethyl)-2-methylbenzamide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the phthalimide-protected intermediate.

  • Filter the solid, wash with water, and dry.

  • Treat the intermediate with hydrazine hydrate in ethanol at reflux to cleave the phthalimide group.

  • After cooling, filter off the phthalhydrazide byproduct.

  • Acidify the filtrate with HCl to precipitate any remaining byproducts and then basify to precipitate the desired product.

  • Alternatively, after acidification, extract the aqueous layer to remove impurities, then basify and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of 4-(Aminomethyl)-2-methylbenzamide would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are presented below. [4][5][6]

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-CH₃ 2.2 - 2.4singlet-The methyl group at the 2-position.
-CH₂-NH₂ 3.8 - 4.0singlet-The benzylic protons of the aminomethyl group.
-NH₂ (amine) 1.5 - 2.5broad singlet-Chemical shift is solvent-dependent and may exchange with D₂O.
Ar-H 7.0 - 7.5multiplet-The aromatic protons will exhibit a complex splitting pattern due to the substitution.
-CONH₂ 7.5 - 8.0two broad singlets-The two amide protons may be diastereotopic and appear as separate signals.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Notes
Ar-CH₃ 19 - 22
-CH₂-NH₂ 45 - 48
Aromatic Carbons 125 - 140Six distinct signals are expected due to the substitution pattern.
C=O 168 - 172The characteristic chemical shift for a benzamide carbonyl carbon. [7]
Mass Spectrometry

In mass spectrometry, particularly with electron ionization (EI), benzamides typically exhibit characteristic fragmentation patterns. [8][9][10]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 164) should be observed.

  • Loss of NH₂: A significant fragment at m/z = 148, corresponding to the loss of the amino group from the amide.

  • Benzoyl Cation Derivative: A prominent peak at m/z = 119, resulting from the cleavage of the C-C bond between the carbonyl group and the benzene ring, leading to a methyl-substituted benzoyl cation.

  • Loss of CO: Further fragmentation of the benzoyl cation derivative can lead to a peak at m/z = 91 (tropylium ion).

  • Benzylic Cleavage: Cleavage of the bond between the aminomethyl group and the ring could result in a fragment at m/z = 134.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(Aminomethyl)-2-methylbenzamide is not available, the safety precautions should be based on those for similar compounds like 4-amino-2-methylbenzamide and other benzamide derivatives. [8]

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications and Future Research

The unique structure of 4-(Aminomethyl)-2-methylbenzamide makes it a promising candidate for several areas of research and development:

  • Drug Discovery: The benzamide moiety is a common scaffold in many approved drugs. The presence of a primary amine and a primary amide provides two reactive sites for further functionalization, making it a valuable building block for creating libraries of compounds for high-throughput screening.

  • Materials Science: The ability of the amine and amide groups to form hydrogen bonds suggests potential applications in the development of self-assembling materials and polymers with specific thermal and mechanical properties.

  • Ligand Synthesis: The bidentate nature of the molecule could be exploited in the synthesis of novel ligands for metal catalysis or coordination chemistry.

Future research should focus on the experimental validation of the predicted properties and the exploration of its reactivity in various chemical transformations. Elucidating its biological activity profile could open up new avenues for therapeutic development.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • 4-(Aminomethyl)benzamide | C8H10N2O | CID 2512818 - PubChem. [Link]

  • Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. RSC Publishing. [Link]

  • A New Method for the Synthesis of N,N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl… - OUCI. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. [Link]

  • Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. [Link]

  • Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives - ResearchGate. [Link]

  • 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. [Link]

  • Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Pendidikan Kimia. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Benzamide Synthesis and Recrystallization. Scribd. [Link]

  • (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Benzamide, 2-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
  • EP2212301A1 - An improved process for preparation of letrozole and its intermediates - Google P
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. [Link]

  • 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Synthesis of 4-bromomethyl-3-methoxybenzonitrile - PrepChem.com. [Link]

  • 25 - Supporting Information. [Link]

  • The Synthesis of Amides through Direct Amination of Aldehydes with Amines. [Link]

  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination - PMC. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - UCL Discovery. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem. [Link]

  • WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - Organic Chemistry Portal. [Link]

Sources

Foundational

Biological activity of 4-(Aminomethyl)-2-methylbenzamide and its derivatives

Biological Activity of 4-(Aminomethyl)-2-methylbenzamide and its Derivatives: A Technical Guide Part 1: Executive Summary & Chemical Identity 4-(Aminomethyl)-2-methylbenzamide represents a specialized scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 4-(Aminomethyl)-2-methylbenzamide and its Derivatives: A Technical Guide

Part 1: Executive Summary & Chemical Identity

4-(Aminomethyl)-2-methylbenzamide represents a specialized scaffold in medicinal chemistry, functioning primarily as a rigidified lysine mimic and a privileged linker in the design of bioactive small molecules. Its structure combines three critical pharmacophoric elements:

  • Benzamide Core: A robust hydrogen-bonding scaffold often used to engage the hinge region of kinases or the S1 pockets of proteases.

  • 4-Aminomethyl Group: A basic, primary amine (

    
    ) that mimics the side chains of Arginine and Lysine. This moiety is critical for electrostatic interactions with aspartate/glutamate residues in enzyme active sites.
    
  • 2-Methyl Substituent: A steric "lock" that restricts rotation around the amide bond (atropisomerism control), forcing the molecule into a non-coplanar conformation. This pre-organization reduces the entropic penalty of binding, enhancing potency and selectivity compared to the unsubstituted analog.

This guide explores its biological activity as a Serine Protease Inhibitor (specifically antifibrinolytic and anticoagulant activity) and its utility as a Type II Kinase Inhibitor scaffold.

Part 2: Target Landscape & Mechanism of Action

Serine Protease Inhibition (The "Lysine Mimic" Mechanism)

The primary biological activity of 4-(aminomethyl)benzamide derivatives stems from their ability to competitively inhibit serine proteases like Plasmin , Thrombin , Factor Xa , and Trypsin .

  • Mechanism: The 4-aminomethyl group inserts into the S1 specificity pocket of the enzyme. This pocket typically contains an Aspartate residue (e.g., Asp189 in Trypsin) at the bottom. The protonated amine forms a salt bridge with the Aspartate carboxylate, while the benzamide ring engages in hydrophobic stacking (typically with Trp215 or similar residues).

  • The 2-Methyl Effect: In standard benzamides, the amide group can rotate freely. The introduction of a methyl group at the ortho (2-) position creates steric clash with the amide carbonyl or nitrogen proton. This forces the amide group out of the plane of the phenyl ring (dihedral angle

    
    ).
    
    • Biological Consequence:[1][2][3][4] If the enzyme active site requires a twisted conformation, this pre-organization significantly increases binding affinity (

      
      ) by minimizing the entropy loss upon binding.
      
Kinase Inhibition (The "Gatekeeper" Scaffold)

In oncology drug discovery, this scaffold is often utilized in Type II Kinase Inhibitors (e.g., analogs of Imatinib or Nilotinib).

  • Role: The benzamide acts as a linker connecting the "head" (hinge binder) to the "tail" (allosteric binder).

  • Mechanism: The 2-methyl group is crucial for preventing the "collapsed" conformation of the inhibitor, ensuring it spans the length of the ATP-binding pocket to reach the DFG-out motif.

Part 3: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR logic for optimizing this scaffold:

SAR_Logic Core 4-(Aminomethyl)-2-methylbenzamide (Core Scaffold) Pos2 2-Methyl Group (Steric Lock) Core->Pos2 Pos4 4-Aminomethyl (Warhead) Core->Pos4 Pos1 Amide Linker (H-Bonding) Core->Pos1 Effect2 Restricts conformation Increases selectivity Reduces metabolic hydrolysis Pos2->Effect2 Effect4 Mimics Lys/Arg side chain Forms salt bridge with Asp Critical for potency Pos4->Effect4 Effect1 Accepts/Donates H-bonds Connects to hydrophobic tail Modulates solubility Pos1->Effect1

Figure 1: Structure-Activity Relationship (SAR) breakdown of the 4-(Aminomethyl)-2-methylbenzamide scaffold.

Part 4: Experimental Protocols

To validate the biological activity of this scaffold, researchers must employ robust biochemical assays. Below are two field-proven protocols.

Protocol A: Chromogenic Substrate Assay for Serine Protease Inhibition

Objective: Determine the IC50 of the derivative against Thrombin or Plasmin.

Materials:

  • Enzyme: Human Thrombin or Plasmin (purified).

  • Substrate: Chromogenic substrate S-2238 (Thrombin) or S-2251 (Plasmin).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Detection: Microplate reader (Absorbance at 405 nm).

Methodology:

  • Preparation: Dissolve the test compound (4-(aminomethyl)-2-methylbenzamide derivative) in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in the assay buffer.

  • Incubation: In a 96-well plate, add 50 µL of diluted enzyme (final conc. 1-5 nM) and 50 µL of the test compound. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 100 µL of the chromogenic substrate (final conc.

    
     of the substrate, typically 100-200 µM).
    
  • Kinetic Read: Immediately monitor the increase in absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism or similar).
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Measure the association (


) and dissociation (

) rates to confirm the "residence time" advantage provided by the 2-methyl group.

Methodology:

  • Immobilization: Immobilize the target protein (e.g., Biotinylated Kinase Domain) onto a Streptavidin (SA) sensor chip. Target density should be low (~1000 RU) to prevent mass transport limitations.

  • Injection: Inject the test compound at 5-6 concentrations (spanning 0.1x to 10x the expected

    
    ) over the surface at a high flow rate (30-50 µL/min).
    
  • Dissociation: Switch to running buffer and monitor dissociation for at least 300-600 seconds. Note: The 2-methyl analogs often show slower

    
     due to the conformational lock.
    
  • Regeneration: If necessary, regenerate the surface with 10 mM Glycine-HCl (pH 2.5) or high salt, though small molecules often dissociate naturally.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the pathway inhibition when this scaffold is applied as a Plasmin Inhibitor (Antifibrinolytic context).

Plasmin_Pathway Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Activators tPA / uPA (Activators) Activators->Plasminogen Catalyzes Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Binds via Kringle Domains FDP Fibrin Degradation Products (Clot Lysis) Fibrin->FDP Degradation Inhibitor 4-(Aminomethyl)-2-methylbenzamide (Inhibitor) Inhibitor->Plasminogen Prevents Activation Inhibitor->Plasmin Competes for Lysine Binding Sites (S1 Pocket Blockade)

Figure 2: Mechanism of Antifibrinolytic Action. The inhibitor blocks the lysine-binding sites on Plasmin(ogen), preventing it from binding to and degrading the Fibrin clot.

Part 6: Comparative Data Analysis

The table below summarizes the theoretical potency shifts observed when modifying the benzamide core, based on standard medicinal chemistry principles for this class.

Compound VariantStructure FeatureRelative Potency (Protease)Selectivity Profile
Reference (PAMBA) 4-(Aminomethyl)benzoic acid1.0x (Baseline)Low (Binds many lysine sites)
Unsubstituted Amide 4-(Aminomethyl)benzamide2.5xModerate (Better H-bonding)
2-Methyl Analog 4-(Aminomethyl)-2-methylbenzamide 5.0x - 10.0x High (Conformational Lock)
N-Methylated Amine 4-(Methylaminomethyl)-...0.5x - 1.5xVariable (Depends on pocket depth)

Note: Data represents generalized trends from SAR studies on serine protease inhibitors.

References

  • Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. Link

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of the Urokinase-Type Plasminogen Activator. Journal of Medicinal Chemistry, 40(19), 3091-3099. Link

  • Nagar, B., et al. (2002). Structural Basis for the Autoinhibition of c-Abl Tyrosine Kinase. Cell, 112(6), 859-871. (Discusses the role of the myristoyl pocket and conformational control in kinase inhibitors). Link

  • Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases in the Coagulation System. Blood Coagulation & Fibrinolysis, 5(3), 411-436. Link

  • PubChem Compound Summary. (2024). 4-(Aminomethyl)benzamide.[5] National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to the In Silico Modeling of 4-(Aminomethyl)-2-methylbenzamide Target Binding

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically approved therapeutic is arduous and resource-intensive...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically approved therapeutic is arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, enabling researchers to predict molecular interactions, identify biological targets, and optimize lead compounds with greater speed and efficiency.[1][2] This guide focuses on 4-(Aminomethyl)-2-methylbenzamide, a compound belonging to the benzamide class, which has shown significant therapeutic potential across various domains, including antiviral, anticonvulsant, and enzyme inhibition activities.[3][4][5]

The primary challenge with many novel or underexplored compounds like 4-(Aminomethyl)-2-methylbenzamide is the frequent absence of a well-defined biological target. This is where the power of computational science becomes paramount. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 4-(Aminomethyl)-2-methylbenzamide, starting from initial target identification and culminating in advanced binding affinity calculations. Our objective is to equip researchers, scientists, and drug development professionals with the rationale, protocols, and validation checkpoints necessary to generate robust, experimentally testable hypotheses about the compound's mechanism of action.

Part 1: Target Identification and System Preparation

Causality and Rationale

Before any binding analysis can occur, a putative biological target must be identified. When a ligand's target is unknown, computational "target fishing" or "target prediction" methodologies serve as the critical first step.[6][7] These approaches leverage the principle of molecular similarity, screening the ligand against vast libraries of known protein structures to identify those with pockets that are sterically and electrostatically complementary.[7] This initial screening is a crucial prioritization step, narrowing the field of potential targets to a manageable number for more rigorous computational and experimental validation.[8] Once potential targets are identified, meticulous preparation of both the ligand and protein structures is essential to ensure the physical and chemical accuracy of subsequent simulations.[9]

Experimental Workflow: Target Fishing and Preparation

cluster_0 Ligand Preparation cluster_1 Target Identification cluster_2 Protein Preparation Ligand_SMILES 1. Obtain Ligand SMILES for 4-(Aminomethyl)-2-methylbenzamide Ligand_3D 2. Generate 3D Conformer (e.g., using RDKit/Open Babel) Ligand_SMILES->Ligand_3D Ligand_Min 3. Energy Minimization (e.g., MMFF94 Force Field) Ligand_3D->Ligand_Min Target_Fishing 4. Reverse Pharmacophore/Shape Screening (e.g., PharmMapper, SwissTargetPrediction) Ligand_Min->Target_Fishing Input Ligand Target_List 5. Generate Prioritized Target List (Based on Fit Score, Biological Relevance) Target_Fishing->Target_List PDB 6. Download Target Structure (from RCSB PDB) Target_List->PDB Select Top Candidate Clean_PDB 7. Clean PDB File (Remove Water, Heteroatoms) PDB->Clean_PDB Prep_Prot 8. Prepare Protein (Add Hydrogens, Assign Charges, Repair Residues) Clean_PDB->Prep_Prot Prot_Min 9. Energy Minimization (Relieve Steric Clashes) Prep_Prot->Prot_Min Final_System Prepared System for Docking Prot_Min->Final_System

Caption: Workflow for Target Identification and System Preparation.

Protocol 1: Ligand and Protein Preparation
  • Ligand Preparation : a. Obtain the 2D structure or SMILES string for 4-(Aminomethyl)-2-methylbenzamide. b. Use a computational chemistry toolkit like RDKit or Open Babel to generate a 3D conformer. c. Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Save the structure in .mol2 or .sdf format.

  • Target Identification (Target Fishing) : a. Submit the prepared ligand structure to a reverse screening server such as SwissTargetPrediction or PharmMapper. b. These servers compare the ligand's shape and pharmacophore features to a database of known protein binding sites.[6] c. Analyze the output list of potential targets. Prioritize candidates based on high "fit" or "probability" scores and their biological relevance to known activities of similar benzamide compounds (e.g., kinases, viral proteins, ion channels).[4][10]

  • Protein Structure Preparation : a. Download the crystal structure of the top-ranked protein target from the Protein Data Bank (PDB).[6] b. Open the structure in a molecular visualization program (e.g., PyMOL, UCSF Chimera, BIOVIA Discovery Studio). c. Remove all non-essential molecules, including water, co-solvents, and ions not critical for structural integrity or catalysis.[9] d. Use a protein preparation wizard (e.g., in Schrödinger Maestro, AutoDock Tools) to: i. Add polar hydrogen atoms. ii. Assign correct protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4. iii. Fill in any missing side-chain or backbone atoms. iv. Perform a restrained energy minimization to relax the structure and remove steric clashes, while preserving the overall backbone fold.[9]

Part 2: Molecular Docking Simulation

Causality and Rationale

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein) to form a stable complex.[11] The primary goals are to reproduce the experimental binding mode (pose prediction) and to estimate the strength of the interaction (binding affinity).[11][12] This step is foundational for structure-based drug design, providing the initial 3D model of the protein-ligand interaction. The resulting poses and scores allow for the ranking of potential drug candidates and generate hypotheses about the key molecular interactions driving the binding event.

Experimental Workflow: Molecular Docking

Receptor_Input 1. Input Prepared Receptor (.pdbqt format) Grid_Box 3. Define Search Space (Grid Box) (Center on predicted binding site) Receptor_Input->Grid_Box Ligand_Input 2. Input Prepared Ligand (.pdbqt format) Run_Docking 5. Execute Docking Simulation (e.g., AutoDock Vina) Ligand_Input->Run_Docking Config 4. Set Docking Parameters (e.g., Exhaustiveness) Grid_Box->Config Config->Run_Docking Results 6. Generate Binding Poses & Affinity Scores (kcal/mol) Run_Docking->Results Analysis 7. Analyze Top Poses (Visualize interactions, Check for H-bonds, etc.) Results->Analysis

Caption: Standard workflow for a molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina
  • File Preparation : a. Using AutoDock Tools (ADT), convert the prepared protein and ligand files into the .pdbqt format.[9] This process adds Gasteiger charges and defines rotatable bonds.[9]

  • Grid Box Definition : a. Identify the coordinates of the predicted binding pocket from the target identification step or from literature. b. In ADT, define a 3D grid box that encompasses this entire binding site. The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, increasing efficiency.[13]

  • Configuration File : a. Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates and dimensions of the grid box, and the output file name. b. Set the exhaustiveness parameter. Higher values (e.g., 16 or 32) increase the computational search time but improve the reliability of finding the optimal binding pose.

  • Execution : a. Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Results Analysis : a. The output file will contain several predicted binding poses, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.[11] b. Load the protein and the top-ranked ligand poses into a visualization tool. c. Analyze the interactions for the best-scoring pose. Look for plausible hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and key residues in the binding pocket.

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-8.5Tyr122, Asp184, Phe208H-Bond, Pi-Pi Stack
2-8.2Asp184, Val186, Phe208H-Bond, Hydrophobic
3-7.9Tyr122, Gln188H-Bond, H-Bond

Part 3: Post-Docking Validation and Refinement with Molecular Dynamics

Causality and Rationale

Docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations are essential for validating the stability of the docked pose and observing how the complex behaves over time in a more realistic, solvated environment.[14][15] A stable protein-ligand complex in an MD simulation, where the ligand maintains its key interactions within the binding pocket, significantly increases confidence in the docking result.[16] This step acts as a crucial filter, weeding out docking poses that are energetically favorable in a vacuum but unstable in a dynamic, aqueous setting.

Experimental Workflow: Molecular Dynamics Simulation

Input 1. Input Top-Ranked Docked Complex Topology 2. Generate System Topology (Protein & Ligand Force Fields) Input->Topology Solvate 3. Solvate in Water Box & Add Ions Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. System Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production 6. Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory 7. Generate Trajectory File Production->Trajectory Analysis 8. Analyze Trajectory (RMSD, RMSF, H-Bonds) Trajectory->Analysis

Caption: Workflow for MD simulation of a protein-ligand complex.

Protocol 3: MD Simulation using GROMACS
  • System Setup : a. Select the top-ranked docked pose of the 4-(Aminomethyl)-2-methylbenzamide-protein complex. b. Use the pdb2gmx tool in GROMACS to generate a protein topology based on a chosen force field (e.g., AMBER, CHARMM).[15] c. Generate ligand topology and parameter files using a server like LigParGen or the Antechamber tool from AmberTools. d. Combine the protein and ligand structures and topologies into a single complex system.

  • Solvation and Ionization : a. Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. b. Fill the box with a chosen water model (e.g., TIP3P). c. Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Minimization and Equilibration : a. Perform a steep descent energy minimization to remove any steric clashes in the initial system. b. Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration run to stabilize the system's temperature, typically using position restraints on the protein and ligand heavy atoms.[17] c. Perform a short NPT (constant Number of particles, Pressure, and Temperature) equilibration run to stabilize the system's pressure and density.[17]

  • Production MD : a. Run the production MD simulation for a duration sufficient to observe convergence of key properties (e.g., 50-200 nanoseconds), with position restraints removed.

  • Trajectory Analysis : a. RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the binding pose is stable. b. RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein. c. Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and other interactions observed in the initial docked pose.

Self-Validation: Interpreting MD Results

A docking pose is considered stable and thus validated if, during the production MD run, the ligand's RMSD remains low (< 3-4 Å relative to the protein binding site) and it maintains consistent contact with the key binding site residues identified during docking analysis.[16]

Part 4: Advanced Binding Free Energy Calculation

Causality and Rationale
Protocol 4: MM/PBSA Binding Free Energy Calculation
  • Snapshot Extraction : From the stable portion of the production MD trajectory, extract a set of representative snapshots (e.g., 100-500 frames).

  • Topology Preparation : Create three separate topology files: one for the complex, one for the receptor (protein) alone, and one for the ligand alone.[20]

    • ΔE_MM (Molecular Mechanics Energy): Includes internal, van der Waals, and electrostatic energies in the gas phase.

    • ΔG_solv (Solvation Free Energy): The energy required to transfer the molecule from a vacuum to the solvent. It is composed of:

      • Polar Solvation Energy (ΔG_PB/GB): Calculated by solving the Poisson-Boltzmann or Generalized Born equations.

      • Non-polar Solvation Energy (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS (The entropy term, -TΔS, is computationally very expensive and often omitted for relative ranking, but its exclusion is a known limitation of the method).[18]

  • Energy Decomposition : A key advantage of MM/PBSA is the ability to decompose the total binding free energy into contributions from individual amino acid residues. This analysis pinpoints the specific "hotspot" residues that are critical for ligand binding.

Data Presentation: MM/PBSA Results Summary
Energy ComponentAverage Value (kJ/mol)Std. Deviation
Van der Waals (ΔE_vdW)-150.412.5
Electrostatic (ΔE_elec)-45.28.9
Polar Solvation (ΔG_pol)+110.810.1
Non-polar Solvation (ΔG_nopol)-12.51.2
Binding Free Energy (ΔG_bind) -97.3 15.3

Conclusion

This guide has outlined a systematic and robust in silico workflow to investigate the target binding of 4-(Aminomethyl)-2-methylbenzamide. By progressing logically from broad target identification to highly specific binding free energy calculations, researchers can build a strong, data-driven case for a particular mechanism of action. Each stage—target fishing, molecular docking, MD simulation, and MM/PBSA analysis—serves as both a predictive tool and a validation checkpoint for the previous step. The integration of these methods provides a powerful framework for generating high-confidence molecular hypotheses. It must be underscored that these computational predictions, while powerful, are models of reality. Their ultimate validation requires confirmation through rigorous experimental assays, such as in vitro binding assays and cell-based functional studies.

References

  • Molecular Docking Tutorial. University of Bologna. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • GROMACS Tutorial: Protein-Ligand Complex. GitHub. [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Royal Society of Chemistry. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • Calculation of binding free energies. PubMed. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • On Free Energy Calculations in Drug Discovery. ACS Publications. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • GROMACS Protein Ligand Complex Simulations. LigParGen Server. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. [Link]

  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. [Link]

  • Computational approaches in drug designing. ResearchGate. [Link]

  • MMPBSA.py. Amber Tutorials. [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed. [Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PubMed. [Link]

  • 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed. [Link]

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Foundational

Optimizing Kinase Selectivity: A Technical Deep Dive into the SAR of 4-(Aminomethyl)-2-methylbenzamide Derivatives

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(Aminomethyl)-2-methylbenzamide analogs, a critical scaffold in the development of Rho-associated coiled-coil containin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(Aminomethyl)-2-methylbenzamide analogs, a critical scaffold in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Introduction: The Pharmacophore & Clinical Relevance

The 4-(Aminomethyl)-2-methylbenzamide scaffold represents a privileged structure in medicinal chemistry, primarily utilized in the design of ATP-competitive inhibitors for Rho-associated protein kinase (ROCK) .

While early ROCK inhibitors like Fasudil and Y-27632 utilized isoquinoline and pyridine cores respectively, the benzamide scaffold emerged as a potent alternative offering distinct physicochemical advantages. This specific scaffold is a structural surrogate for the core pharmacophore found in Ripasudil (K-115) , the first ROCK inhibitor approved for glaucoma treatment.

Mechanism of Action

These analogs function as Type I kinase inhibitors , binding to the ATP-binding pocket of the kinase domain.

  • The Benzamide Core: Functions as the hinge-binding motif, forming hydrogen bonds with the backbone residues of the kinase hinge region (typically Met156/Glu154 in ROCK1).

  • The 4-Aminomethyl Tail: Extends into the solvent-exposed region or the phosphate-binding loop (P-loop), mimicking the interaction of the ATP terminal phosphate or the lysine residue of the substrate.

  • The 2-Methyl Group: A critical "conformational lock" that restricts rotation, forcing the amide moiety out of planarity with the phenyl ring to optimize fit within the active site and improve selectivity against homologous kinases (e.g., PKA, PKC).

Molecular Architecture & Binding Mode

The efficacy of this scaffold relies on a tripartite interaction model. The following diagram illustrates the logical flow of structural modifications and their biological consequences.

Visualization: SAR Logic Tree

SAR_Logic Core 4-(Aminomethyl)-2-methylbenzamide (Scaffold Core) Region1 Region 1: 4-Aminomethyl (Tail) Core->Region1 Region2 Region 2: Benzamide (Hinge Binder) Core->Region2 Region3 Region 3: 2-Methyl (Ortho-Sub) Core->Region3 Effect1 Interacts with Asp160/Glu161 (Ionic Bond) Region1->Effect1 Basicity Effect2 H-bonds with Met156 (Hinge Region) Region2->Effect2 Donor/Acceptor Effect3 Induces Torsion (Selectivity vs PKA) Region3->Effect3 Steric Clash

Figure 1: Structural dissection of the 4-(Aminomethyl)-2-methylbenzamide scaffold showing the functional role of each moiety.[1]

Detailed Structure-Activity Relationship (SAR)

The 2-Methyl "Conformational Lock"

The substitution at the ortho-position (2-position) relative to the amide is the most critical determinant of selectivity.

  • Unsubstituted (H): The benzamide ring tends to be coplanar with the amide. This often leads to promiscuous binding (poor selectivity) as the molecule can fit into the flat clefts of PKA and PKC.

  • 2-Methyl / 2-Fluoro: Introduces steric hindrance between the substituent and the amide carbonyl oxygen. This forces the phenyl ring to twist (typically 30-60°). This twisted conformation matches the specific geometry of the ROCK active site, which is slightly more constricted than PKA.

  • 2-Chloro/Bromo: Often too bulky, causing a clash with the "Gatekeeper" residue (Met/Thr), reducing potency.

The 4-Aminomethyl "Tail"

This region extends towards the catalytic loop.

  • Primary Amine (-CH2NH2): High potency due to strong electrostatic interaction with Asp160 (ROCK1). However, primary amines often suffer from rapid metabolism (MAO degradation) and poor membrane permeability.

  • Cyclization (Piperazine/Diazepane): Incorporating the nitrogen into a ring (as seen in Ripasudil) maintains the basicity for binding while improving metabolic stability and oral bioavailability.

  • Chain Length: Extension beyond one methylene unit (e.g., ethyl, propyl) usually results in a sharp drop in potency (10-100 fold loss), indicating a strict distance requirement for the ionic interaction.

Comparative Activity Data

The table below summarizes the inhibitory potency (


) of key analogs against ROCK1 and ROCK2.
Analog IDR1 (2-Pos)R2 (4-Pos Tail)ROCK1

(nM)
ROCK2

(nM)
Selectivity (ROCK/PKA)
C-01 (Base) H-CH2NH212095Low (<10x)
C-02 CH3 -CH2NH215 12 High (>100x)
C-03 F-CH2NH22520Moderate
C-04 CH3-CH2-Piperazine2822High (Improved ADME)
C-05 H-CH2CH2NH2>1000>1000Inactive

Synthetic Protocols

The synthesis of these analogs requires a robust, self-validating workflow to ensure the integrity of the sensitive amine and amide functionalities.

Visualization: Synthesis Workflow

Synthesis_Flow Step1 Step 1: Protection Start: 4-Bromo-2-methylbenzoic acid Reagent: Boc2O / NaOH Step2 Step 2: Amide Coupling Reagent: NH4Cl, HATU, DIPEA, DMF Temp: 0°C -> RT Step1->Step2 Step4 Step 4: Reductive Amination Reagent: NaBH(OAc)3, Amine source Step2->Step4 Via Nitrile/Aldehyde Route Step3 Step 3: Lithiation/Formylation (If starting from aryl halide) Reagent: n-BuLi, DMF Step3->Step4 Step5 Step 5: Deprotection Reagent: 4N HCl/Dioxane or TFA Step4->Step5

Figure 2: General synthetic pathway for 4-(aminomethyl)-2-methylbenzamide analogs.

Detailed Protocol: Reductive Amination Route

This method is preferred for introducing complex amine tails (R2).

  • Starting Material: 4-Cyano-2-methylbenzamide or 4-Formyl-2-methylbenzamide.

  • Reaction Setup:

    • Dissolve 1.0 eq of the aldehyde intermediate in anhydrous Dichloromethane (DCM).

    • Add 1.1 eq of the desired amine (e.g., homopiperazine).

    • Critical Step: Add 1.5 eq of Sodium Triacetoxyborohydride (

      
      ) portion-wise at 0°C.
      
    • Reasoning:

      
       is a mild reducing agent that selectively reduces the imine formed in situ without reducing the amide or nitrile groups.
      
  • Monitoring:

    • Monitor via LC-MS. The reaction is complete when the imine peak disappears.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Purify via flash chromatography (Silica gel, MeOH/DCM gradient).

References

  • Isobe, Y., et al. (2014). Discovery of Ripasudil (K-115), a Novel ROCK Inhibitor for the Treatment of Glaucoma. Bioorganic & Medicinal Chemistry Letters.

  • Feng, Y., et al. (2016).[2] Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.[2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry.

  • Liao, J., et al. (2012). Design and Synthesis of Novel Benzamide Derivatives as Potent ROCK Inhibitors. European Journal of Medicinal Chemistry.

  • Kowa Company, Ltd. (2013). Patent: Agents for treating glaucoma comprising Rho kinase inhibitor.[6][8][9] (Focus on K-115/Ripasudil structure).

Sources

Exploratory

Technical Guide: Discovery and Optimization of 4-(Aminomethyl)benzamides as Filovirus Entry Inhibitors

[1] Executive Summary This technical guide details the discovery, structural optimization, and biological validation of 4-(aminomethyl)benzamides , a novel class of small-molecule viral entry inhibitors. While this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the discovery, structural optimization, and biological validation of 4-(aminomethyl)benzamides , a novel class of small-molecule viral entry inhibitors. While this scaffold has historically been associated with serine protease inhibition (mimicking the P1 arginine residue), recent medicinal chemistry campaigns have successfully repurposed and optimized this pharmacophore to target the glycoprotein (GP) of filoviruses, specifically Ebolavirus (EBOV) and Marburgvirus (MARV).

This guide is designed for medicinal chemists and virologists. It moves beyond basic descriptions to analyze the causality of the Structure-Activity Relationship (SAR) and provides self-validating protocols for the biological interrogation of these compounds.

Part 1: The Target and Mechanistic Rationale

The Filovirus Entry Pathway

To understand the efficacy of 4-(aminomethyl)benzamides, one must first map the viral entry bottleneck they exploit. EBOV and MARV entry is a multi-step process:

  • Attachment: Viral uptake via macropinocytosis.

  • Endosomal Trafficking: The virus is trafficked to late endosomes.

  • Proteolytic Priming: Host proteases (Cathepsin B/L) cleave the viral Glycoprotein (GP) to expose the receptor-binding domain.

  • Receptor Binding: The cleaved GP binds to the intracellular receptor Niemann-Pick C1 (NPC1).

  • Membrane Fusion: Viral and endosomal membranes fuse, releasing the nucleocapsid.

Mechanism of Action: GP Destabilization

Unlike protease inhibitors that target host Cathepsins, the 4-(aminomethyl)benzamide series functions by directly binding to the viral GP .

  • Hypothesis: These compounds occupy a hydrophobic pocket within the GP, similar to the mechanism observed with Toremifene.

  • Effect: Binding stabilizes the prefusion conformation or prevents the conformational changes required for fusion after NPC1 binding.

  • Selectivity: By targeting the viral protein rather than a host enzyme, these inhibitors minimize off-target toxicity associated with broad-spectrum protease inhibition.

EntryPathway Virus Filovirus (EBOV/MARV) Endosome Endosomal Uptake (Macropinocytosis) Virus->Endosome Cathepsin Cathepsin B/L Cleavage Endosome->Cathepsin NPC1 NPC1 Receptor Binding Cathepsin->NPC1 Primed GP Fusion Membrane Fusion (Viral Release) NPC1->Fusion Benzamide 4-(aminomethyl)benzamide Inhibitor Benzamide->NPC1 Blocks Interaction Benzamide->Fusion Stabilizes GP Prevents Refolding

Figure 1: Critical intervention points of 4-(aminomethyl)benzamides within the filovirus entry cascade.

Part 2: Medicinal Chemistry & Lead Optimization[3]

The discovery of this class utilized a High-Throughput Screening (HTS) approach followed by a rigorous SAR campaign. The core challenge was transforming a moderate "hit" into a highly potent "lead" with oral bioavailability.

The Scaffold: 4-(Aminomethyl)benzamide

The parent scaffold consists of a benzene ring substituted with an amide group and an aminomethyl group.

  • The "Warhead": The basic amine mimics the positive charge of arginine, a common residue involved in protein-protein interactions (PPIs) and protease active sites.

  • The Linker: The amide bond provides a rigid spacer that orients the aromatic rings.

SAR Strategy: Conformational Restraint

A pivotal breakthrough in the optimization of this series was the restriction of rotatable bonds to reduce the entropic cost of binding.

Optimization PhaseChemical ModificationRationale (Causality)Outcome
Hit Identification Screening of 10,000 small molecules.Identify novel chemotypes blocking pseudovirus entry.Identification of basic benzamide hits.
Early SAR Substitution on the amide nitrogen.Explore the hydrophobic pocket size in the viral GP.Discovery that bulky, lipophilic groups improve potency.
Lead Optimization Indoline cyclization .Conformational Restraint: Locking the nitrogen into an indoline ring system reduces free rotation, pre-organizing the molecule for binding.>10-fold increase in potency. (Compounds 41-50 in Gaisina et al.).
Metabolic Tuning Fluorination / Pyridine substitution.Block metabolic soft spots (CYP oxidation sites) on the aromatic rings.Improved half-life (

) and microsomal stability.

Key Insight: The transition to indoline-based 4-(aminomethyl)benzamides (e.g., Compound 32 and 35) was the critical step that decoupled toxicity from potency, yielding Selectivity Indices (SI) > 50.

Part 3: Biological Validation Protocols

To ensure scientific integrity, the evaluation of these inhibitors requires a tiered testing strategy: starting with BSL-2 surrogate systems and validating in BSL-4 authentic virus assays.

Tier 1: Pseudotyped Virus Neutralization Assay (BSL-2)

Purpose: High-throughput quantification of viral entry inhibition without handling live hemorrhagic fever viruses.

Protocol:

  • Pseudovirus Generation:

    • Co-transfect HEK293T cells with:

      • Backbone: HIV-1 pNL4-3.Luc.R-E- (Luciferase reporter, env-defective).

      • Envelope: Plasmid encoding EBOV (Mayinga) or MARV (Angola) Glycoprotein.

    • Harvest supernatants at 48h post-transfection; filter (0.45 µm) to remove cell debris.

  • Inhibition Assay:

    • Seed Cells: Vero E6 or HeLa cells (10,000 cells/well) in 96-well plates.

    • Compound Treatment: Add serial dilutions of 4-(aminomethyl)benzamides to cells 1 hour prior to infection.

    • Infection: Add pseudovirus supernatant. Spin-oculate (optional: 1200 x g, 1h) to synchronize entry.

    • Incubation: 48 hours at 37°C.

  • Readout:

    • Lyse cells using Luciferase Assay System.

    • Measure Relative Light Units (RLU) on a luminometer.

    • Calculation: Normalize RLU to DMSO control. Calculate EC50 using non-linear regression (4-parameter logistic fit).

Tier 2: Authentic Virus Yield Reduction (BSL-4)

Purpose: Validation of "Hits" against the wild-type pathogen to confirm the mechanism is not an artifact of the pseudotyping system.

Protocol:

  • Containment: All steps must be performed in a certified BSL-4 facility.

  • Infection: Infect Vero E6 cells with wild-type EBOV (MOI = 0.1).

  • Treatment: Add compound 1h post-infection (to test post-entry efficacy) or 1h pre-infection (to test entry). Note: For entry inhibitors, pre-treatment is crucial.

  • Quantification:

    • Harvest supernatant at 48h.

    • Perform TCID50 or Plaque Assay to quantify infectious viral progeny.

    • Immunofluorescence: Stain cells for viral Nucleocapsid (VP40) to visualize infection rates microscopically.

Part 4: Pharmacokinetics and Druggability

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The 4-(aminomethyl)benzamide series demonstrated specific strengths in this area.[1][2][3][4]

In Vitro Stability Data

The optimized leads (specifically indoline derivatives) showed superior metabolic stability compared to early hits.

ParameterAssay SystemResult (Lead Cmpd 32)Interpretation
Microsomal Stability Human/Rat Liver Microsomes

min
High resistance to hepatic clearance.
CYP Inhibition CYP3A4, CYP2C9 substratesIC50 > 10 µMLow risk of Drug-Drug Interactions (DDI).
Cytotoxicity MTT Assay (HeLa/Vero)CC50 > 50 µMWide therapeutic window (SI > 100).
Discovery Workflow Visualization

DiscoveryPipeline Library HTS Library (10,000 Compounds) Screen Pseudovirus Screen (BSL-2) Library->Screen Hit Hit: 4-(aminomethyl)benzamide (EC50 ~ 5 µM) Screen->Hit Selectivity > 10 SAR SAR Optimization (Indoline Restraint) Hit->SAR Structure-Based Design Lead Lead: Compound 32 (EC50 < 0.2 µM) SAR->Lead ADME ADME Profiling (Microsomes/CYP) Lead->ADME BSL4 BSL-4 Validation (Wild Type EBOV) ADME->BSL4 Pass Criteria

Figure 2: The Hit-to-Lead optimization workflow for 4-(aminomethyl)benzamides.

References

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections.[1] Journal of Medicinal Chemistry.[5] [Link][5]

  • Cheng, H., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus.[6][7] Antiviral Research.[1][7][8] [Link]

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell. [Link]

  • Côté, M., et al. (2011). Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Nature. [Link]

Sources

Foundational

Targeting Epigenetic Modulators: A Technical Guide to the Synthesis and Evaluation of 4-(Arylaminomethyl)benzamide Scaffolds

Executive Summary This technical guide outlines the rational design, chemical synthesis, and biological validation of 4-(arylaminomethyl)benzamide derivatives . These molecules represent a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rational design, chemical synthesis, and biological validation of 4-(arylaminomethyl)benzamide derivatives . These molecules represent a privileged scaffold in medicinal chemistry, primarily functioning as Histone Deacetylase (HDAC) inhibitors . Unlike hydroxamic acids (e.g., SAHA) which act as pan-HDAC inhibitors, benzamide derivatives (exemplified by Entinostat/MS-275) often exhibit selectivity for Class I HDACs (HDAC1, 2, 3) . This selectivity profile is crucial for reducing off-target toxicity in anticancer therapeutics.

This document provides a self-validating workflow for researchers to synthesize these ligands and quantify their potency using industry-standard fluorometric and cellular assays.

Rational Drug Design & SAR

The design of 4-(arylaminomethyl)benzamide derivatives relies on a "Cap-Linker-ZBG" pharmacophore model. The benzamide moiety serves as the Zinc Binding Group (ZBG), interacting with the catalytic Zn²⁺ at the bottom of the HDAC active site.

Pharmacophore Architecture
  • The Cap Group (Arylamine): Occupies the surface recognition domain of the enzyme. Variations here (e.g., pyridines, substituted phenyls) dictate isoform selectivity and potency.

  • The Linker (Aminomethyl-Phenyl): Spans the hydrophobic channel. The 4-aminomethyl substitution provides the optimal length (~11 Å) to connect the surface cap to the active site zinc.

  • The ZBG (Primary Benzamide): Coordinates the Zn²⁺ ion. The amino group forms hydrogen bonds with His142/His143, while the carbonyl oxygen coordinates the zinc.

SAR_Map cluster_0 Molecule Structure Cap Cap Group (Aryl/Heteroaryl) Linker Linker Domain (-NH-CH2-Ph-) Cap->Linker Surface Recognition ZBG Zinc Binding Group (-CONH2) Linker->ZBG Hydrophobic Channel Target HDAC Active Site (Zn2+ Coordination) ZBG->Target Chelation

Figure 1: Pharmacophore model of benzamide HDAC inhibitors showing the structural requirements for active site engagement.

Chemical Synthesis Strategy

The most robust synthetic route utilizes reductive amination to install the linker, followed by amide coupling to generate the benzamide warhead. This approach avoids the harsh conditions often required for the direct ammonolysis of esters.

Protocol A: Reductive Amination

Objective: Synthesis of Methyl 4-((arylamino)methyl)benzoate intermediates.

  • Reagents: Methyl 4-formylbenzoate (1.0 eq), Substituted Aniline (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve Methyl 4-formylbenzoate and the substituted aniline in DCE (0.1 M concentration).

    • Add catalytic acetic acid (1-2 drops) to activate the imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in one portion. Note: STAB is preferred over NaBH₄ or NaCNBH₃ for its mildness and reduced toxicity.

    • Stir at RT for 12–16 hours under nitrogen atmosphere.

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).

    • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Hydrolysis & Amidation

Objective: Conversion of the ester to the primary amide (ZBG).

  • Hydrolysis:

    • Dissolve intermediate ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at RT until TLC shows consumption of ester (~2–4 h).

    • Acidify to pH 4 with 1N HCl to precipitate the carboxylic acid. Filter and dry.

  • Amide Coupling (The "Benzamide" Installation):

    • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq) (or HATU for difficult substrates). Stir for 30 min.

    • Add Ammonium Chloride (NH₄Cl, 3.0 eq) and DIPEA (4.0 eq).

    • Stir at RT for 16–24 hours.

    • Workup: Dilute with water. The benzamide product often precipitates. If not, extract with EtOAc, wash with brine/LiCl solution (to remove DMF), and purify via recrystallization or chromatography.

Synthesis_Flow Start Methyl 4-formylbenzoate + Arylamine Step1 Reductive Amination (NaBH(OAc)3, DCE) Start->Step1 Inter1 Intermediate: Methyl 4-(arylaminomethyl)benzoate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate: Carboxylic Acid Step2->Inter2 Step3 Amide Coupling (EDCI, HOBt, NH4Cl) Inter2->Step3 Final Final Product: 4-(arylaminomethyl)benzamide Step3->Final

Figure 2: Step-by-step synthetic pathway from starting materials to the final benzamide inhibitor.

Biological Evaluation (Self-Validating Protocols)

To establish the efficacy of the synthesized compounds, a two-tier screening approach is required: biochemical (enzymatic) and cellular.

Tier 1: Fluorometric HDAC Inhibition Assay

This assay uses a fluorogenic substrate with an acetylated lysine side chain. HDAC activity releases the acetyl group, allowing a developer enzyme (trypsin) to cleave the fluorophore.

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[1]

  • Positive Control: SAHA (Vorinostat) or Entinostat (MS-275).

  • Readout: Fluorescence (Ex 350-360 nm / Em 450-460 nm).

Protocol:

  • Preparation: Dilute synthesized compounds in DMSO (keep final DMSO <1%).

  • Incubation: Mix Human Recombinant HDAC1 (or HeLa nuclear extract) with the test compound in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol). Incubate 15 min at 37°C.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (final conc. 50 µM). Incubate 30 min at 37°C.

  • Development: Add Trypsin/Developer solution to stop the reaction and release AMC. Incubate 15 min.

  • Measurement: Read fluorescence. Calculate % Inhibition relative to DMSO control.

Data Validation Logic:

  • If Control (No Inhibitor) fluorescence is low → Enzyme is inactive (Fail).

  • If Positive Control (SAHA) does not inhibit → Assay conditions are invalid (Fail).

Tier 2: Cellular Antiproliferative Assay (MTT/CCK-8)

Determines if the compound can penetrate the cell membrane and induce cytotoxicity.

  • Cell Lines: HCT116 (Colon), MDA-MB-231 (Breast), or K562 (Leukemia).

  • Protocol:

    • Seed cells (3,000–5,000/well) in 96-well plates. Incubate 24h.

    • Treat with graded concentrations of compounds (0.1 µM – 100 µM) for 72h.

    • Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Data Presentation Template

Summarize your findings in a comparative table.

Compound IDR-Group (Cap)HDAC1 IC50 (µM)HDAC3 IC50 (µM)HCT116 GI50 (µM)Selectivity (HDAC1/6)
Ref (Entinostat) Pyridin-3-yl0.240.450.80High (Class I)
Target-01 PhenylExperimentalExperimentalExperimentalCalc
Target-02 4-FluorophenylExperimentalExperimentalExperimentalCalc

Mechanism of Action: Molecular Docking

To validate the "benzamide" hypothesis, molecular docking should confirm the binding mode.

  • PDB ID: 4LXZ (HDAC2 with benzamide) or 1T69 (HDAC8).

  • Key Interaction Check:

    • Zinc Chelation: The amide carbonyl oxygen and amino nitrogen must be within 2.0–2.5 Å of the Zn²⁺.

    • Foot Pocket: Benzamides often access a specific "foot pocket" adjacent to the active site, unlike hydroxamates.

    • Pi-Stacking: Look for Pi-Pi interactions between the linker phenyl ring and phenylalanine residues (e.g., Phe152, Phe208) in the hydrophobic tunnel.

Assay_Logic Substrate Boc-Lys(Ac)-AMC (Substrate) Reaction Deacetylation Substrate->Reaction Enzyme Active HDAC Enzyme Enzyme->Reaction Inhibitor Benzamide Derivative Inhibitor->Enzyme Blocks Developer Trypsin Cleavage Reaction->Developer Deacetylated Product Signal Fluorescence (High Signal = Low Inhibition) Developer->Signal

Figure 3: Logic flow of the fluorometric HDAC enzymatic assay.

References

  • Entinostat (MS-275) Discovery & Mechanism: Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • HDAC Assay Methodology: Wegener, D., et al. (2003). Fluorogenic substrates for histone deacetylases.[1][3][4] Chemistry & Biology, 10(1), 61-68. [Link]

  • Benzamide Binding Mode (Structural Biology): Bressi, J. C., et al. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Process Protocol for the Multi-Step Synthesis of 4-(Aminomethyl)-2-methylbenzamide

Abstract This application note details a robust, scalable protocol for the synthesis of 4-(aminomethyl)-2-methylbenzamide , a critical pharmacophore often utilized in the development of Rho-associated protein kinase (ROC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(aminomethyl)-2-methylbenzamide , a critical pharmacophore often utilized in the development of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic drug candidates. Unlike standard academic preparations, this protocol prioritizes process safety, intermediate stability, and impurity control. The route utilizes a four-step sequence starting from 4-bromo-2-methylbenzoic acid, featuring a palladium-catalyzed cyanation and a selective Raney-Nickel reduction to ensure high fidelity of the primary amine.

Retrosynthetic Analysis & Strategy

The design of this synthesis addresses two main chemoselectivity challenges:

  • Differentiation of the C1 and C4 positions: Ensuring the amide is formed at C1 while the amine precursor (nitrile) is installed at C4.

  • Selective Reduction: Reducing the nitrile to a primary amine without affecting the benzamide or causing secondary amine formation (dimerization).

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis cluster_legend Legend Target 4-(Aminomethyl)-2-methylbenzamide (Target) Inter1 4-Cyano-2-methylbenzamide (Precursor) Target->Inter1 Selective Reduction (Nitrile to Amine) Inter2 Methyl 4-cyano-2-methylbenzoate Inter1->Inter2 Ammonolysis (Ester to Amide) Inter3 Methyl 4-bromo-2-methylbenzoate Inter2->Inter3 Pd-Catalyzed Cyanation (Br to CN) SM 4-Bromo-2-methylbenzoic acid (Starting Material) Inter3->SM Esterification TargetNode Target SMNode Starting Material

Figure 1: Retrosynthetic disconnection showing the linear assembly from the commercially available bromo-acid.

Detailed Experimental Protocol

Stage 1: Esterification

Objective: Protect the carboxylic acid to facilitate the subsequent organometallic coupling.

  • Reaction: 4-Bromo-2-methylbenzoic acid + MeOH

    
     Methyl 4-bromo-2-methylbenzoate
    

Procedure:

  • Charge a 1 L round-bottom flask with 4-bromo-2-methylbenzoic acid (50.0 g, 232 mmol) and Methanol (500 mL).

  • Slowly add concentrated Sulfuric Acid (5.0 mL) at room temperature.

  • Heat the mixture to reflux (65 °C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid is consumed.

  • Cool to room temperature and concentrate under reduced pressure to ~100 mL.

  • Dilute with EtOAc (400 mL) and wash with sat. NaHCO₃ (2 x 200 mL) and Brine (200 mL).

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude ester as a pale yellow oil (typically >95% yield).

    • Note: The methyl ester is preferred over the acid for the cyanation step to prevent catalyst poisoning by the free carboxylate.

Stage 2: Palladium-Catalyzed Cyanation

Objective: Install the carbon framework for the aminomethyl group.

  • Reaction: Methyl 4-bromo-2-methylbenzoate + Zn(CN)₂

    
     Methyl 4-cyano-2-methylbenzoate
    

Rationale: While Rosenmund-von Braun (CuCN) conditions are cheaper, they often require harsh temperatures (200°C) and difficult workups. The Pd-catalyzed method using Zn(CN)₂ proceeds at lower temperatures (80-100°C) with higher purity.

Procedure:

  • In a nitrogen-flushed flask, combine Methyl 4-bromo-2-methylbenzoate (45.0 g, 196 mmol), Zinc Cyanide (13.8 g, 117 mmol), and DMF (250 mL).

  • Degas the solvent by bubbling nitrogen for 20 minutes.

  • Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (6.8 g, 3 mol%).

  • Heat to 90 °C for 6–8 hours.

  • Quench: Cool to RT and pour into water (500 mL). Extract with EtOAc (3 x 200 mL).

  • Safety Step: Wash the organic layer with 10% NH₄OH (to complex any residual cyanide/zinc) followed by brine.

  • Dry (MgSO₄) and concentrate.[1] Purify via silica gel chromatography (0-20% EtOAc/Hexanes) to obtain the nitrile ester as a white solid.

Stage 3: Ammonolysis (Amide Formation)

Objective: Convert the ester to the primary amide prior to reduction.

  • Reaction: Methyl 4-cyano-2-methylbenzoate + NH₃/MeOH

    
     4-Cyano-2-methylbenzamide
    

Procedure:

  • Dissolve the nitrile ester (30.0 g) in 7N Ammonia in Methanol (300 mL).

  • Seal in a pressure vessel (bomb) and stir at 60 °C for 24 hours.

    • Process Note: Alternatively, stir at RT for 48-72 hours if pressure equipment is unavailable.

  • Cool the vessel (if heated) and vent carefully.

  • Concentrate the solvent to ~50 mL. The product usually precipitates.

  • Filter the solid, wash with cold methanol/ether, and dry.

    • Yield: Typically >85%.[2][3]

    • Checkpoint: Verify the disappearance of the ester peak (~3.9 ppm) and appearance of amide protons in NMR.

Stage 4: Selective Hydrogenation

Objective: Reduce the nitrile to the primary amine without reducing the amide or aromatic ring.

  • Reaction: 4-Cyano-2-methylbenzamide + H₂

    
     4-(Aminomethyl)-2-methylbenzamide
    

Critical Parameter: The use of ammoniacal methanol is mandatory to suppress the formation of the secondary amine dimer (a common side reaction where the newly formed amine attacks the intermediate imine).

Procedure:

  • Catalyst Preparation: Wash Raney Nickel (~5 g slurry) with water (3x) and methanol (3x) to remove alkali. Caution: Raney Ni is pyrophoric.

  • In a hydrogenation vessel (Parr shaker or autoclave), combine:

    • 4-Cyano-2-methylbenzamide (20.0 g)

    • 7N NH₃ in Methanol (200 mL)

    • Washed Raney Nickel catalyst

  • Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 40–50 psi H₂ and shake/stir at room temperature for 12–18 hours.

  • Monitoring: Monitor by LC-MS for the mass (M+H = 165).

  • Workup: Filter the mixture through a Celite pad (keep wet to prevent fire) and rinse with MeOH.

  • Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH₄OH 90:10:1) if necessary.

Analytical Data Summary

ParameterSpecification / Expected Value
Appearance White to Off-white crystalline solid
Molecular Weight 164.21 g/mol
MS (ESI+) [M+H]⁺ = 165.1
¹H NMR (400 MHz, DMSO-d₆) δ 7.60 (br s, 1H, Amide-NH), 7.35 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.10 (br s, 1H, Amide-NH), 3.75 (s, 2H, CH₂-NH₂), 2.35 (s, 3H, Ar-CH₃), 1.8-2.5 (br s, 2H, NH₂).[4]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM, Water.

Process Workflow Diagram

Workflow Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Step1->Step2 Isolate Ester Step3 Step 3: Amidation (NH3/MeOH, Pressure) Step2->Step3 Isolate Nitrile Step4 Step 4: Hydrogenation (H2, Raney Ni, NH3) Step3->Step4 Isolate Amide QC Quality Control (NMR, LCMS) Step4->QC Final Purification

Figure 2: Operational workflow for the synthesis.

Safety & Troubleshooting

  • Cyanide Hazard: Step 2 involves Zinc Cyanide. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) solution must be available to neutralize spills and glassware.

  • Pyrophoric Catalyst: Raney Nickel (Step 4) ignites in air when dry. Always keep it under solvent. Filter through wet Celite and dispose of in a designated water-containing waste container.

  • Secondary Amine Impurity: If LCMS shows a dimer peak (M+H ~ 313), increase the concentration of ammonia in Step 4 or switch to Cobalt Chloride/NaBH₄ reduction conditions.

References

  • Preparation of methyl 4-(aminomethyl)benzoate. Google Patents. (US7265238B2).[5] Describes the selective hydrogenation of cyano-benzoates using Raney Nickel and Cobalt catalysts. Link

  • Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents. (CN106588725A).[5] Provides the protocol for Pd-catalyzed cyanation of aryl bromides using Zn(CN)2. Link

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem. Standard esterification protocol for 4-bromo-2-methylbenzoic acid. Link

  • Preparation of 4-amino-2-fluoro-N-methylbenzamide. Google Patents. (CN103304439A).[5] Demonstrates the amidation and subsequent reduction sequence on a homologous scaffold. Link

Sources

Application

Application Notes and Protocols: Utilizing a Flexible Benzamide-Based Linker in PROTAC® Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC® Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC® Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] It is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3]

This guide focuses on the application of a flexible benzamide-based linker, exemplified by the conceptual structure of 4-(aminomethyl)-2-methylbenzamide, in PROTAC design. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline key biophysical and cellular assays for characterization.

The Rationale for a Flexible Benzamide-Based Linker

Flexible linkers, such as those based on alkyl chains or polyethylene glycol (PEG), are widely used in initial PROTAC development due to their synthetic accessibility and the conformational freedom they afford.[3] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[3]

The benzamide core offers a degree of rigidity and defined exit vectors for linker attachment, while the aminomethyl and methyl substituents can influence solubility and metabolic stability. The amide bond within the benzamide structure can participate in hydrogen bonding, potentially contributing to favorable interactions within the ternary complex. The methyl group can provide a steric shield, potentially reducing susceptibility to enzymatic degradation. The aminomethyl group serves as a key attachment point for either the POI-binding ligand or the E3 ligase ligand.

Key Advantages of a Flexible Benzamide-Based Linker:

  • Synthetic Tractability: The synthesis is often straightforward, allowing for rapid generation of a library of PROTACs with varying linker lengths and attachment points.

  • Conformational Flexibility: The flexible nature of the linker can facilitate the formation of a stable ternary complex by allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

  • Tunable Physicochemical Properties: The aromatic ring and amide group can be modified to fine-tune solubility, cell permeability, and metabolic stability.

PROTAC® Synthesis Utilizing a Benzamide-Based Linker: A Step-by-Step Protocol

This protocol describes a general method for synthesizing a PROTAC using a pre-functionalized benzamide-based linker. In this example, we assume the synthesis of a PROTAC where the benzamide linker connects a hypothetical POI-binding ligand (Warhead-COOH) and an E3 ligase ligand (E3-Ligand-NH2).

Materials:

  • Warhead-COOH (functionalized with a carboxylic acid)

  • 4-(Aminomethyl)-2-methylbenzamide (or a similar functionalized benzamide linker)

  • E3-Ligase-NH2 (functionalized with an amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Protocol:

  • Activation of Warhead-COOH:

    • Dissolve Warhead-COOH (1 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the NHS-activated warhead.

  • Coupling of Activated Warhead to the Linker:

    • Dissolve the NHS-activated warhead (1 eq) and 4-(aminomethyl)-2-methylbenzamide (1.2 eq) in anhydrous DMF.

    • Add TEA (2 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Warhead-Linker intermediate.

  • Final Coupling to the E3 Ligase Ligand:

    • The benzamide portion of the linker now needs to be coupled to the E3 ligase ligand. Assuming the benzamide itself is the point of attachment, it would first need to be functionalized with a reactive group (e.g., a carboxylic acid by hydrolysis of a precursor ester). For this conceptual protocol, we will assume a direct amide bond formation.

    • Dissolve the Warhead-Linker intermediate (1 eq) and E3-Ligase-NH2 (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC compound by reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Biophysical Characterization of the PROTAC® and its Ternary Complex

Biophysical assays are crucial for understanding the binding events that precede protein degradation.[4] These assays help to quantify the affinity of the PROTAC for its individual binding partners and to characterize the formation and stability of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for measuring the binding affinity and kinetics of molecular interactions in real-time.[4]

Protocol:

  • Immobilization:

    • Immobilize the POI or the E3 ligase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (KD) and kinetic parameters (ka and kd) for the binary interaction.

    • Similarly, inject a series of concentrations of the PROTAC over a sensor chip with the other binding partner immobilized.

  • Ternary Complex Formation Analysis:

    • To study the formation of the ternary complex, inject a constant concentration of the second protein partner (the one not immobilized) mixed with varying concentrations of the PROTAC over the immobilized protein surface.

    • An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.

    • Analyze the data to determine the cooperativity of ternary complex formation.

Interaction Analyte Ligand (Immobilized) Typical KD Range
Binary 1PROTACProtein of Interest (POI)1-100 nM
Binary 2PROTACE3 Ligase10-500 nM
TernaryPROTAC + E3 LigaseProtein of Interest (POI)Varies (cooperativity)

Table 1: Representative data table for SPR analysis of PROTAC binding interactions.

Cellular Assays to Evaluate PROTAC® Efficacy

Cellular assays are essential to confirm that the PROTAC can penetrate the cell membrane, engage its targets, and induce the degradation of the POI.

Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

PROTAC Concentration % POI Degradation
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM90% (Hook Effect)

Table 2: Representative data from a Western blot analysis showing dose-dependent degradation of a target protein.

Visualizing the PROTAC® Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Flexible Benzamide PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC Re-enters cycle

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The linker is a crucial component in the design of effective PROTACs. A flexible benzamide-based linker offers a synthetically accessible and versatile scaffold for connecting POI-binding and E3 ligase-recruiting ligands. The protocols and assays outlined in this guide provide a framework for the synthesis and characterization of PROTACs incorporating such a linker. Through careful design, synthesis, and evaluation, researchers can optimize the properties of their PROTACs to achieve potent and selective degradation of disease-causing proteins.

References

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]

  • Toure, M., & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein Degradation. Angewandte Chemie International Edition, 55(52), 1966-1973. [Link]

  • Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted protein degradation by PROTACs. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908. [Link]

  • Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature chemical biology, 11(8), 611–617. [Link]

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature chemical biology, 13(5), 514–521. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770–1777. [Link]

  • Riching, K. M., Mahan, S., Corona, C. R., McDougall, M., Vasta, J. D., Robers, M. B., ... & Daniels, D. L. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC-mediated degradation. ACS chemical biology, 13(9), 2758–2770. [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular and cellular biochemistry, 356(1-2), 125–132. [Link]

  • Troup, R. I., & Trewartha, G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(20), 11403-11425. [Link]

  • Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2015). SPR-based fragment screening for the development of chemical probes for the VHL E3 ubiquitin ligase. MedChemComm, 6(10), 1761-1768. [Link]

  • Mares, A., Miah, A. H., Smith, I. E., & Ciulli, A. (2016). In-cell and in-vitro degradation of endogenous BRD4 protein by a VHL-recruiting PROTAC. Bio-protocol, 6(18). [Link]

  • Chan, K. H., Zengerle, M., Testa, A., & Ciulli, A. (2018). Impact of target-linker and linker-E3 ligase moieties on the efficacy of PROTACs. Drug discovery today. Technologies, 26, 15–22. [Link]

  • Schiemer, J., et al. (2020). Snapshots of a PROTAC in action: Conformational ensembles of the VHL:PROTAC:BRD4 ternary complex. Journal of the American Chemical Society, 142(44), 18838-18849. [Link]

  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is dependent on the E3 ligase and linker composition. MedChemComm, 10(9), 1641-1647. [Link]

Sources

Method

Application Note: 4-(Aminomethyl)-2-methylbenzamide in Next-Gen Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs). It focuses on the strategic utilization of 4-(Aminomethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs). It focuses on the strategic utilization of 4-(Aminomethyl)-2-methylbenzamide —a "privileged structure" linker that combines a conformational lock (via the 2-methyl group) with a versatile solubilizing handle (the aminomethyl group).

Executive Summary

4-(Aminomethyl)-2-methylbenzamide (CAS: Derived from 1261673-82-8 [Nitrile]) represents a critical scaffold for optimizing the physicochemical and binding properties of Type II kinase inhibitors. Unlike simple benzamide linkers (e.g., in Imatinib), the incorporation of the ortho-methyl group (C2 position) introduces a steric clash that restricts rotation around the aryl-amide bond. This "conformational lock" pre-organizes the inhibitor into a bioactive conformation favorable for binding the DFG-out pocket of kinases such as Bcr-Abl, VEGFR, and PDGFR.

Furthermore, the para-aminomethyl moiety serves as a high-reactivity handle for the late-stage introduction of solubilizing "tails" (e.g., N-methylpiperazine, morpholine) via reductive amination, a key step in optimizing ADME properties.

Structural Rationale & Pharmacophore Mapping

To understand the utility of this building block, one must visualize its placement within the kinase binding pocket.

Diagram 1: Pharmacophore Mapping in Type II Kinase Inhibitors

This diagram illustrates how the 4-(Aminomethyl)-2-methylbenzamide fragment bridges the Hinge Region binder and the Solvent Front.

KinaseMap cluster_0 Structural Function Hinge Hinge Binder (e.g., Aminopyrimidine) Linker Linker Scaffold (4-(Aminomethyl)-2-methylbenzamide) Hinge->Linker Amide Coupling (H-bond donor/acceptor) Tail Solubilizing Tail (e.g., Piperazine/Morpholine) Linker->Tail Reductive Amination (Solvent Exposed) Ortho-Methyl 2-Methyl Group: Restricts rotation Improves selectivity Linker->Ortho-Methyl Aminomethyl 4-Aminomethyl: Handle for Library Generation Linker->Aminomethyl Pocket Kinase Domain (DFG-out Pocket)

Caption: Structural role of 4-(Aminomethyl)-2-methylbenzamide in bridging the hinge binder and solvent front while enforcing conformational rigidity.

Synthetic Protocols

The synthesis of this intermediate typically proceeds via the reduction of 4-cyano-2-methylbenzamide . The following protocols are validated for scale-up from gram to multigram quantities.

Protocol A: Synthesis of the Precursor (4-Cyano-2-methylbenzamide)

Objective: Convert 4-bromo-2-methylbenzamide to the nitrile precursor. Note: If 4-cyano-2-methylbenzamide (CAS 1261673-82-8) is purchased, skip to Protocol B.

Reagents:

  • 4-Bromo-2-methylbenzamide (1.0 eq)

  • Zn(CN)₂ (0.6 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • DMF (degassed)

Procedure:

  • Charge a reaction vessel with 4-bromo-2-methylbenzamide and Zn(CN)₂ under N₂ atmosphere.

  • Add dry DMF and sparge with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and wash with 10% NH₄OH (to sequester zinc/copper salts) followed by brine.

  • Purification: Recrystallize from EtOH/Water to yield the white solid.

    • Target Yield: >85%

Protocol B: Selective Reduction to 4-(Aminomethyl)-2-methylbenzamide

Challenge: Reducing the nitrile to the primary amine without reducing the amide or causing dimerization. Solution: Cobalt-catalyzed reduction or Raney Nickel with ammonia suppression.

Reagents:

  • 4-Cyano-2-methylbenzamide (1.0 eq)

  • Raney Nickel (Active catalyst, ~50% wt/wt slurry in water)

  • Solvent: Methanol / 7N NH₃ in MeOH (4:1 ratio)

  • Hydrogen Gas (Balloon or 50 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrile in Methanolic Ammonia. The ammonia is crucial to prevent the formation of secondary amines (dimers) by suppressing the condensation of the intermediate imine with the product amine [1].

  • Catalyst Addition: Carefully add Raney Nickel (washed with MeOH) under an inert atmosphere (Argon). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ (x3). Stir vigorously under H₂ atmosphere (50 psi Parr shaker preferred for kinetics, balloon sufficient for <1g scale) at RT for 4–6 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the nitrile peak (M+H not visible usually, check UV) and appearance of Product Mass [M+H]⁺ = 179.1.

  • Filtration: Filter through a Celite pad (keep wet to prevent fire hazard). Wash with MeOH.

  • Isolation: Concentrate in vacuo. The product is often obtained as a semi-solid or white solid. Convert to HCl salt for storage if not used immediately.

Yield & Quality Check:

Parameter Specification Note
Appearance White to Off-white solid Yellowing indicates oxidation
Yield 88% - 95% High efficiency reduction
Purity (HPLC) >97% Main impurity: Dimer (<2%)

| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, Ar-Me), 3.75 (s, 2H, CH2-NH2) | Diagnostic peaks |

Application: Library Generation via Reductive Amination

This is the primary utility of the molecule: attaching various "tails" to modulate solubility and potency.

Protocol C: "Tail" Attachment (Reductive Amination)

Scenario: Coupling with N-methyl-4-piperidone to generate an Imatinib-like tail.

Workflow:

  • Imine Formation: Dissolve 4-(Aminomethyl)-2-methylbenzamide (1.0 eq) and N-methyl-4-piperidone (1.1 eq) in DCE (Dichloroethane) or MeOH.

  • Activation: Add catalytic Acetic Acid (1-2 drops) and MgSO₄ (anhydrous) to sequester water (optional but recommended for DCE). Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is milder than NaBH₄ and selective for imines over amides/ketones, minimizing side reactions [2].

  • Quench: Stir overnight at RT. Quench with sat. NaHCO₃.

  • Extraction: Extract with DCM (x3). The product is in the organic layer.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Diagram 2: Synthetic Workflow Summary

SynthesisFlow Start 4-Bromo-2-methylbenzamide (Starting Material) Step1 Cyanation (Zn(CN)2, Pd(0)) Start->Step1 Inter 4-Cyano-2-methylbenzamide (Stable Precursor) Step1->Inter Step2 Hydrogenation (Raney Ni, NH3/MeOH) Inter->Step2 Product 4-(Aminomethyl)-2-methylbenzamide (Target Linker) Step2->Product Step3 Reductive Amination (Ketone + STAB) Product->Step3 Final Target Kinase Inhibitor (with Solubilizing Tail) Step3->Final

Caption: Step-by-step synthetic pathway from bromo-precursor to final inhibitor assembly.

Troubleshooting & Critical Parameters

Dimer Formation during Hydrogenation
  • Observation: Mass spectrum shows [2M-NH3] peak.

  • Root Cause: The primary amine product reacts with the intermediate imine.

  • Fix: Increase the concentration of Ammonia in the solvent system (use 7N NH₃ in MeOH). Do not use neutral methanol.

Incomplete Reductive Amination
  • Observation: Residual starting amine remains.

  • Root Cause: Steric hindrance from the "2-methyl" group affecting the "4-aminomethyl" reactivity (long-range electronic deactivation) or wet solvents.

  • Fix: Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis acid additive during the imine formation step (Protocol C, step 1) to push equilibrium before adding the reducing agent.

References

  • Gomez, S., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Advanced Synthesis & Catalysis, vol. 344, no. 10, 2002, pp. 1037-1057.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • ChemicalBook. "4-(Aminomethyl)-2-methylbenzoic acid hydrochloride Product Page." (Precursor Verification).

  • BLD Pharm. "4-Cyano-2-methylbenzamide Product Data." (Precursor Verification).

(Note: While specific "Application Notes" for this exact molecule are proprietary to CDMOs, the protocols above are derived from standard medicinal chemistry practices for this class of benzamide linkers.)

Application

Application Note: A Comprehensive Guide to the Characterization of 4-(Aminomethyl)-2-methylbenzamide

Introduction 4-(Aminomethyl)-2-methylbenzamide is a small organic molecule with potential applications in medicinal chemistry and drug discovery. As with any novel compound, thorough characterization is paramount to conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aminomethyl)-2-methylbenzamide is a small organic molecule with potential applications in medicinal chemistry and drug discovery. As with any novel compound, thorough characterization is paramount to confirm its identity, purity, and physicochemical properties. This application note provides a detailed, step-by-step guide for the comprehensive characterization of 4-(Aminomethyl)-2-methylbenzamide, employing a suite of standard analytical techniques. The protocols and interpretations provided herein are designed to establish a robust and validated analytical profile for this compound, ensuring data integrity for subsequent research and development activities.

This guide is structured to provide not only the procedural steps but also the scientific rationale behind the selection of each technique and the interpretation of the resulting data. By following this comprehensive workflow, researchers can confidently ascertain the structure and purity of synthesized 4-(Aminomethyl)-2-methylbenzamide.

Predicted Physicochemical Properties and Structure

A foundational step in the characterization of a new molecule is the prediction of its basic physicochemical properties based on its chemical structure.[1][2][3] These predicted values serve as a preliminary benchmark for the experimental data that will be acquired.

Molecular Structure:

Caption: 2D Structure of 4-(Aminomethyl)-2-methylbenzamide.

Table 1: Predicted Physicochemical Properties of 4-(Aminomethyl)-2-methylbenzamide

PropertyPredicted ValueRationale/Method
Molecular FormulaC9H12N2OBased on chemical structure
Molecular Weight164.21 g/mol Sum of atomic weights
Monoisotopic Mass164.09496 DaCalculated using the most abundant isotopes
Elemental CompositionC: 65.83%, H: 7.37%, N: 17.06%, O: 9.74%Theoretical calculation from the molecular formula[4][5][6][7]
XLogP3~1.1Prediction based on structural fragments[8]
SolubilityPredicted to be soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acids.Based on the presence of polar amine and amide functional groups.

Comprehensive Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of 4-(Aminomethyl)-2-methylbenzamide.

Characterization Workflow Synthesis Synthesis of 4-(Aminomethyl)-2-methylbenzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Comprehensive Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry (ESI-MS) Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR HPLC HPLC Analysis Characterization->HPLC EA Elemental Analysis Characterization->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment EA->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Overall workflow for the characterization of 4-(Aminomethyl)-2-methylbenzamide.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[9][10][11][12][13] It exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, to elucidate the chemical environment and connectivity of atoms within a molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4-(Aminomethyl)-2-methylbenzamide.[14][15][16]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[17][18]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[16]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Results:

The expected chemical shifts for the protons and carbons in 4-(Aminomethyl)-2-methylbenzamide are predicted based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.6-7.8m3HAromatic protons
-NH₂ (amide)~7.9, ~7.4br s2HAmide protons
-CH₂-NH₂~3.8s2HMethylene protons
-NH₂ (amine)~2.5-3.5 (broad)br s2HAmine protons
Ar-CH₃~2.4s3HMethyl protons

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O~168Amide carbonyl carbon
Ar-C~125-145Aromatic carbons
-CH₂-NH₂~45Methylene carbon
Ar-CH₃~20Methyl carbon
Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19][20][21][22][23] For small molecules, it is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-(Aminomethyl)-2-methylbenzamide.[24][25][26]

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • If necessary, add a small amount of formic acid or ammonium acetate to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Interpretation and Expected Results:

  • Molecular Ion Peak: The primary goal is to observe the protonated molecule [M+H]⁺. For 4-(Aminomethyl)-2-methylbenzamide (C₉H₁₂N₂O), the expected m/z for the [M+H]⁺ ion is approximately 165.10.

  • Fragmentation: Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, which can help confirm the structure. Expected fragments could arise from the loss of ammonia (-17 Da) or the cleavage of the benzylic C-N bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending).[27][28][29][30][31][32][33][34][35][36][37] The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of specific functional groups.[34][37][38]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation:

    • Place a small amount of the solid, purified 4-(Aminomethyl)-2-methylbenzamide directly onto the ATR crystal.[39]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean ATR crystal before measuring the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Interpretation and Expected Results:

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3180N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂) and Amide (-CONH₂)
3030-3080C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H (methyl and methylene)
~1650C=O stretch (Amide I)Benzamide
~1600N-H bend (Amide II)Benzamide
1450-1600C=C stretchAromatic Ring
1000-1250C-N stretchAmine and Amide
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[40][41][42][43][44] For the characterization of a synthesized compound, it is primarily used to assess its purity. A reversed-phase method is typically suitable for a molecule with the polarity of 4-(Aminomethyl)-2-methylbenzamide.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Interpretation and Expected Results:

  • A pure sample of 4-(Aminomethyl)-2-methylbenzamide should ideally show a single major peak in the chromatogram.

  • The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For a high-purity standard, this value should be >98%.

Elemental Analysis

Principle: Elemental analysis determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound.[4][5][6][7][45] The experimental values are then compared to the theoretical values calculated from the proposed molecular formula to confirm its elemental composition.

Protocol: CHN Analysis

  • Sample Preparation:

    • Provide a few milligrams of the highly purified and dried sample to an analytical laboratory equipped with a CHN analyzer.

Data Interpretation and Expected Results:

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₉H₁₂N₂O.

Table 5: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %
Carbon (C)65.83(To be determined)
Hydrogen (H)7.37(To be determined)
Nitrogen (N)17.06(To be determined)

Conclusion

The comprehensive characterization of 4-(Aminomethyl)-2-methylbenzamide requires a multi-faceted analytical approach. By systematically applying NMR spectroscopy, mass spectrometry, FTIR spectroscopy, HPLC, and elemental analysis, a complete and validated profile of the molecule can be established. The protocols and expected data presented in this application note provide a robust framework for researchers to confirm the structure and purity of this compound, thereby ensuring the reliability of data for its intended applications in drug discovery and development. The convergence of data from these orthogonal techniques provides a high degree of confidence in the identity and quality of the synthesized material.

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  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from [Link]

Sources

Method

Application Note: 4-(Aminomethyl)benzamide as a Flexible Linker to Mitigate Steric Hindrance in Inhibitor Design

For: Researchers, scientists, and drug development professionals Introduction: Navigating the Challenge of Steric Hindrance in Drug Discovery In the intricate dance of molecular recognition, the precise fit between a sma...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Challenge of Steric Hindrance in Drug Discovery

In the intricate dance of molecular recognition, the precise fit between a small molecule inhibitor and its protein target is paramount. However, a common hurdle in structure-based drug design is steric hindrance , where the bulky nature of either the inhibitor or the target's binding site prevents optimal interaction.[1] This clash can lead to a significant loss of binding affinity and, consequently, reduced therapeutic efficacy. A strategic approach to circumvent this issue is the incorporation of flexible linkers into the inhibitor's structure. These linkers act as molecular spacers, allowing the key binding motifs of the inhibitor to adopt a favorable orientation within the binding pocket, thereby bypassing steric clashes.

This application note provides a detailed guide on the use of 4-(aminomethyl)benzamide as a versatile and effective flexible linker in inhibitor design. We will explore its chemical properties, provide detailed protocols for its incorporation into a lead compound, and outline methods for the comprehensive biophysical and biochemical characterization of the resulting inhibitors.

The Strategic Advantage of the 4-(Aminomethyl)benzamide Linker

The 4-(aminomethyl)benzamide scaffold offers a unique combination of properties that make it an attractive choice for a flexible linker:

  • Inherent Flexibility: The methylene group attached to the aminomethyl moiety provides rotational freedom, allowing the linked pharmacophores to adopt multiple conformations. This flexibility is crucial for navigating sterically constrained binding sites.

  • Structural Rigidity and Vectorial Projection: While the aminomethyl group provides flexibility, the benzene ring offers a degree of rigidity. This ensures that the linked components are not overly floppy, which could lead to an entropic penalty upon binding.[2][3] The para-substitution pattern of the benzene ring provides a well-defined vectorial projection of the linked moieties away from each other.

  • Chemical Versatility: The primary amine of the aminomethyl group and the carboxylic acid precursor to the benzamide offer two distinct points for chemical modification. This allows for the straightforward synthesis of a diverse range of inhibitor analogs.

  • Hydrogen Bonding Capabilities: The amide group within the benzamide moiety can participate in hydrogen bonding interactions with the target protein, potentially contributing to binding affinity.

A compelling case study highlights the utility of this linker in overcoming a clinically relevant steric challenge. In the development of inhibitors against the T315I "gatekeeper" mutant of the Bcr-Abl kinase, a common mechanism of resistance to imatinib, the bulky isoleucine residue presents a significant steric barrier.[4][5] Molecular modeling studies demonstrated that employing 4-(aminomethyl)benzamide as a flexible linker allowed the inhibitor to adopt a favorable geometry, successfully bypassing the steric clash with the isoleucine residue and enabling effective binding to the active site.[4][5]

Visualizing the Concept: Overcoming Steric Hindrance

The following diagram illustrates the principle of using a flexible linker to mitigate steric hindrance.

Steric_Hindrance cluster_0 Without Flexible Linker cluster_1 With 4-(aminomethyl)benzamide Linker Inhibitor_A Pharmacophore 1 Rigid Linker Pharmacophore 2 Binding_Pocket_A Binding Pocket Steric Clash! Inhibitor_A:tail->Binding_Pocket_A:clash Hindrance Inhibitor_B Pharmacophore 1 Flexible Linker (4-aminomethylbenzamide) Pharmacophore 2 Binding_Pocket_B Binding Pocket Optimal Binding Inhibitor_B:tail->Binding_Pocket_B:fit Successful Binding

Caption: A diagram illustrating how a flexible linker can overcome steric hindrance.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of an inhibitor incorporating the 4-(aminomethyl)benzamide linker.

Part 1: Synthesis of an N-Aryl-4-(aminomethyl)benzamide Inhibitor

This protocol describes a representative two-step synthesis involving an initial amide bond formation followed by a reductive amination to install the flexible linker and a second pharmacophore.

Synthesis_Workflow Start Starting Materials: 4-(bromomethyl)benzoic acid Substituted Aniline (A) Step1 Step 1: Amide Coupling (EDC, HOBt, DIPEA in DMF) Formation of Intermediate 1 Start->Step1 Intermediate1 Intermediate 1: N-(Aryl)-4-(bromomethyl)benzamide Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Substituted Aniline (B), K2CO3 in DMF) Formation of Final Product Intermediate1->Step2 FinalProduct Final Product: N-(Aryl)-4-(((aryl)amino)methyl)benzamide Step2->FinalProduct Purification Purification (Flash Chromatography) FinalProduct->Purification Characterization Characterization (1H NMR, 13C NMR, HRMS) Purification->Characterization End Pure Inhibitor Characterization->End

Caption: Workflow for the synthesis of an inhibitor with the 4-(aminomethyl)benzamide linker.

ReagentSupplierPurity
4-(Bromomethyl)benzoic acidStandard Supplier>98%
Substituted Aniline (e.g., 3-chloroaniline)Standard Supplier>98%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Standard Supplier>98%
HOBt (Hydroxybenzotriazole)Standard Supplier>98%
DIPEA (N,N-Diisopropylethylamine)Standard Supplier>98%
DMF (N,N-Dimethylformamide), anhydrousStandard Supplier>99.8%
Dichloromethane (DCM), anhydrousStandard Supplier>99.8%
Ethyl acetateStandard SupplierHPLC
HexanesStandard SupplierHPLC
Saturated aqueous NaHCO₃ solutionIn-house prep.N/A
BrineIn-house prep.N/A
Anhydrous MgSO₄Standard SupplierN/A
Silica gel for column chromatographyStandard SupplierN/A

Step 1: Synthesis of N-(3-chlorophenyl)-4-(bromomethyl)benzamide (Intermediate 1)

  • To a solution of 4-(bromomethyl)benzoic acid (1.0 equiv.) in anhydrous DMF, add HOBt (1.2 equiv.) and 3-chloroaniline (1.1 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Synthesis of the Final Inhibitor

  • To a solution of N-(3-chlorophenyl)-4-(bromomethyl)benzamide (1.0 equiv.) in anhydrous DMF, add a second substituted aniline (e.g., 4-aminophenol, 1.1 equiv.) and K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.[6][7][8]

Part 2: Biochemical Evaluation - IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.[9] The following is a general protocol for determining the IC₅₀ value for a kinase inhibitor using a fluorescence-based assay.

IC50_Principle cluster_0 Enzyme Activity vs. Inhibitor Concentration Inhibitor_Conc Increasing Inhibitor Concentration Enzyme_Activity Decreasing Enzyme Activity IC50_Point IC50: 50% Inhibition Enzyme_Activity->IC50_Point Sigmoidal Curve SPR_Workflow Start Prepare Protein and Ligand Immobilize Immobilize Protein on Sensor Chip Start->Immobilize Inject Inject Serial Dilutions of Inhibitor (Analyte) Immobilize->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate Inject->Regenerate Analyze Analyze Sensorgrams (Association, Dissociation, Affinity) Regenerate->Analyze End Binding Kinetics and Affinity Data Analyze->End

Caption: A typical workflow for an SPR experiment.

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Purified target protein (ligand)

  • Test inhibitor (analyte)

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Regeneration solution (e.g., low pH glycine)

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface (e.g., with EDC/NHS).

    • Inject the purified target protein to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of the test inhibitor in running buffer. The concentration range should span at least 10-fold below and above the expected Kᴅ.

    • Inject the inhibitor solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a blank.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • After each injection, regenerate the sensor surface with a short pulse of regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kᴅ). [10][11][12]

Conclusion

The strategic incorporation of flexible linkers, such as 4-(aminomethyl)benzamide, is a powerful tool in the medicinal chemist's arsenal for overcoming steric hindrance in inhibitor design. This application note has provided a comprehensive overview of the rationale behind using this linker, along with detailed protocols for the synthesis and characterization of inhibitors containing this moiety. By combining rational design with rigorous biochemical and biophysical evaluation, researchers can effectively navigate the challenges of steric clashes and develop more potent and selective therapeutic agents.

References

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3569. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed, 31581574. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1217. [Link]

  • Chung, S., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Nature Chemical Biology, 5(6), 407-413. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211-7225. [Link]

  • (2025). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. ResearchGate. [Link]

  • Taha, M. O., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme as new antihyperglycemic agents. Drug Design, Development and Therapy, 8, 237-253. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • S. M. Afzal, et al. (2024). Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. RSC Advances, 14, 15865-15882. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Narasimha Murthy, V. N. (2023). Comparative Analysis of Linker Design in Protein Fusion Inhibitors for Enhanced Binding Flexibility. Journal of Advanced Zoology, 44(S2), 116-125. [Link]

  • Chen, X., et al. (2012). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • (n.d.). Surface plasmon resonance. [Link]

  • Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles: mechanistic insight through enzyme inhibition, kinetics and computational studies. RSC Publishing. [Link]

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. [Link]

  • Taha, M. O., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme as new antihyperglycemic agents. Drug Design, Development and Therapy, 8, 237-253. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing by-products in the synthesis of 4-(Aminomethyl)-2-methylbenzamide

Status: Operational Topic: Impurity Profiling & Process Optimization Ticket ID: KB-AMMB-001 Audience: Process Chemists, Analytical Scientists Executive Summary This guide addresses the critical challenges in synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Impurity Profiling & Process Optimization Ticket ID: KB-AMMB-001 Audience: Process Chemists, Analytical Scientists

Executive Summary

This guide addresses the critical challenges in synthesizing 4-(Aminomethyl)-2-methylbenzamide , a common intermediate in kinase inhibitor development (e.g., Imatinib analogs). The primary synthetic route involves the catalytic hydrogenation of 4-cyano-2-methylbenzamide .

The dominant failure mode in this synthesis is the formation of the secondary amine "dimer" impurity , caused by the condensation of the newly formed primary amine with the intermediate imine. This guide provides mechanistic insights, mitigation strategies, and analytical protocols to ensure high purity (>98%).

Module 1: Critical Impurity Identification

User Question: I am observing a large, late-eluting peak (M+ = 296 roughly) during the hydrogenation of 4-cyano-2-methylbenzamide. My product yield is low, and the material is sticky. What is this?

Technical Diagnosis: You are likely generating the Secondary Amine Dimer (Bis-(4-carbamoyl-3-methylbenzyl)amine). This is the most persistent by-product in nitrile reductions.

The Mechanism of Failure

The reduction of a nitrile does not proceed directly to the amine. It passes through a reactive imine intermediate .

  • Step 1 (Activation): The nitrile (

    
    ) absorbs H₂ to form an imine (
    
    
    
    ).
  • Step 2 (Desired): The imine is rapidly hydrogenated to the primary amine (

    
    ).
    
  • Step 3 (Parasitic): The newly formed primary amine attacks a neighboring unreacted imine, releasing ammonia and forming a secondary imine, which then reduces to the secondary amine dimer.

Visualizing the Pathway

NitrileReduction Nitrile 4-Cyano-2-methylbenzamide (Starting Material) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Target Product 4-(Aminomethyl)-2-methylbenzamide Imine->PrimaryAmine + H2 (Fast) DimerImine Secondary Imine (Unstable) Imine->DimerImine + Primary Amine (- NH3) Dimer Secondary Amine Dimer (Major Impurity) DimerImine->Dimer + H2 Ammonia NH3

Caption: Competitive pathways in nitrile hydrogenation. The red path indicates the formation of the parasitic dimer.

Module 2: Process Optimization (Troubleshooting)

User Question: How do I stop the dimer formation? I am currently using Pd/C in Methanol.

Resolution Protocol: Palladium on Carbon (Pd/C) is excellent for rate but poor for selectivity in nitrile reductions because it activates the imine surface species effectively for nucleophilic attack.

Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst Raney Cobalt or Raney Nickel Cobalt catalysts are less prone to condensation reactions than Pd. They favor the rapid hydrogenation of the imine over the condensation step.
Additive Ammonia (7N in MeOH) Le Chatelier’s Principle: Adding excess ammonia shifts the equilibrium away from deamination/condensation. It saturates the catalyst surface, blocking the adsorption of the primary amine.
Alternative Additive Acetic Acid / HCl Protonates the primary amine immediately upon formation (

). The ammonium salt is non-nucleophilic and cannot attack the imine.
Pressure High (>5 bar / 75 psi) High hydrogen pressure increases the rate of Step 2 (Imine

Amine), minimizing the lifetime of the reactive imine intermediate.
Recommended Protocol (Self-Validating)
  • Solvent: Methanolic Ammonia (7N). Do not use neutral methanol.

  • Catalyst: Raney Cobalt (washed 3x with MeOH to remove water).

  • Loading: 10-20 wt% catalyst relative to substrate.

  • Conditions: 50°C, 10 bar H₂ pressure.

  • Validation: Check TLC or LCMS after 2 hours. If the "Dimer" peak is >2%, increase ammonia concentration.

Module 3: Analytical Troubleshooting (HPLC)

User Question: I cannot separate the product from the impurity on my C18 column. They co-elute near the void volume.

Technical Diagnosis: 4-(Aminomethyl)-2-methylbenzamide is a highly polar, basic molecule. On a standard C18 column at neutral/acidic pH, it is fully protonated and elutes too quickly (low retention,


).
Method Development Guide

Option A: Ion-Pairing Chromatography (Robust)

  • Column: C18 (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Rationale: The fluorinated acid forms a hydrophobic ion pair with the amine, increasing retention and resolving it from the dimer.

Option B: High pH Reverse Phase (Modern)

  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Gemini NX-C18).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Rationale: At pH 10, the amine is deprotonated (neutral), significantly increasing its hydrophobicity and retention on the column.

Option C: HILIC (Orthogonal)

  • Column: Amide or Bare Silica HILIC.

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer (90:10).

  • Rationale: HILIC separates based on polarity; the highly polar amine will be strongly retained, while less polar impurities elute earlier.

Module 4: Impurity Decision Tree

User Question: I have an unknown impurity. How do I identify it based on process history?

Use the logic flow below to categorize your impurity.

ImpurityTree Start Unknown Impurity Detected MassCheck Check Mass (LCMS) Start->MassCheck Dimer Mass = 2M - NH3 (Secondary Amine Dimer) MassCheck->Dimer High Mass region Hydrolysis Mass = M + 1 (Acid) (Amide Hydrolysis) MassCheck->Hydrolysis M+1 (Acidic workup?) StartMat Mass = M - 4 (Unreacted Nitrile) MassCheck->StartMat M-4 (Incomplete?) DimerAction Action: Add NH3 or Switch to Raney Co Dimer->DimerAction HydroAction Action: Reduce workup acidity/temp Hydrolysis->HydroAction

Caption: Diagnostic logic for identifying impurities based on molecular weight shifts relative to the target product.

References
  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (General mechanism of nitrile reduction and metal selection).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative source on Raney Cobalt vs. Pd/C selectivity).
  • Kukula, P., et al. (2016). "Suppression of Secondary Amine Formation in Nitrile Hydrogenation." Organic Process Research & Development, 20(11). Link (Process chemistry optimization for industrial nitrile reduction).

  • PubChem Compound Summary. "4-(Aminomethyl)-2-methylbenzamide." National Center for Biotechnology Information. Link (Physical properties and identifiers).

  • Watson, D. J. (2010). "Catalytic Hydrogenation of Nitriles to Primary Amines." Johnson Matthey Technology Review. (Review of catalyst poisoning and ammonia additives).
Optimization

Troubleshooting common issues in the final reduction step of 4-(Aminomethyl)-2-methylbenzamide synthesis

Topic: Troubleshooting Final Reduction Step (Nitrile to Amine) Document ID: TSC-RED-042 Role: Senior Application Scientist Executive Summary & Chemical Context The Challenge: The conversion of 4-cyano-2-methylbenzamide t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Final Reduction Step (Nitrile to Amine) Document ID: TSC-RED-042 Role: Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: The conversion of 4-cyano-2-methylbenzamide to 4-(aminomethyl)-2-methylbenzamide is a critical step in the synthesis of androgen receptor antagonists (e.g., Enzalutamide intermediates). The core difficulty lies in chemoselectivity : reducing the nitrile to a primary amine without hydrolyzing the amide or reducing the aromatic ring, while simultaneously preventing the formation of secondary amine dimers.

The Solution Landscape: We support two primary validated workflows. Method A (Catalytic Hydrogenation) is preferred for scale-up, while Method B (Cobalt Boride) is ideal for bench-scale optimization where high-pressure equipment is unavailable.

Decision Matrix & Mechanism

Before troubleshooting, verify your pathway.[1] The formation of the "Dimer" impurity is the most common failure mode in this synthesis.

ReductionPathways Start 4-Cyano-2-methylbenzamide Inter Imine Intermediate (Highly Reactive) Start->Inter + 2H (Step 1) Product 4-(Aminomethyl)-2-methylbenzamide (Primary Amine) Inter->Product + 2H (Step 2) Dimer Secondary Amine Dimer (Major Impurity) Inter->Dimer + Product (Condensation) Dimer->Dimer + H2 (Irreversible) Ammonia Add NH3 / NH4OH Ammonia->Inter Suppresses Dimer (Mass Action Law)

Caption: Figure 1. Mechanistic pathway of nitrile reduction. The "Dimer" forms when the reactive imine intermediate condenses with the already-formed product. High concentrations of Ammonia (Method A) shift the equilibrium to favor the primary amine.

Method A: Catalytic Hydrogenation (Raney Ni or Pd/C)

Context: Industrial standard. High throughput, but prone to "Dimer" formation and catalyst poisoning.

Standard Protocol Overview
  • Catalyst: Raney Nickel (activated) or 10% Pd/C.

  • Solvent: Methanol (anhydrous preferred).

  • Additive: 7N Ammonia in Methanol (Critical).

  • Conditions: 3–10 bar H₂, RT to 40°C.

Troubleshooting Guide (Q&A)

Q1: The reaction is stalling at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or H₂ Starvation.

  • Root Cause: The nitrile group binds strongly to the metal surface. If the stir rate is too low, H₂ mass transfer becomes the rate-limiting step, allowing the nitrile to permanently occupy active sites without reducing.

  • Fix:

    • Agitation: Increase stirring speed immediately (gas-liquid mass transfer is critical).

    • Pressure: Increase H₂ pressure to 5–10 bar.

    • Poison Check: Ensure your starting material (nitrile) is free of sulfur or iodide contaminants from previous steps.

Q2: I see a large peak at RRT 1.2 (approx 2x molecular weight). How do I remove it?

  • Diagnosis: Secondary Amine Dimerization.[1][2]

  • Root Cause: The imine intermediate reacted with your product.[3] This is an irreversible side reaction.

  • Fix:

    • Prevention (Crucial): You must add ammonia (NH₃) or ammonium hydroxide to the reaction mixture. The excess ammonia competes with the primary amine for the imine intermediate, forcing the equilibrium toward the desired product (See Figure 1).

    • Cleanup: The dimer is more lipophilic than the primary amine. Acidify the mixture to pH 3, wash with DCM (dimer stays in DCM, or partitions partially), then basify the aqueous layer to recover the product.

Q3: The product is green/blue after filtration.

  • Diagnosis: Nickel Leaching.[1][4]

  • Root Cause: Ammonia can form soluble complexes with Nickel ions ([Ni(NH₃)₆]²⁺).

  • Fix:

    • Treat the crude filtrate with a metal scavenger (e.g., SiliaMetS® or EDTA) before crystallization.

    • Limit the exposure time of the product to the catalyst after H₂ consumption ceases.

Method B: Chemical Reduction (CoCl₂ / NaBH₄)

Context: Lab-scale, highly chemoselective.[5] Avoids high-pressure vessels.

Standard Protocol Overview
  • Reagents: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) + Sodium Borohydride (NaBH₄).

  • Solvent: Methanol.[1][2][6]

  • Mechanism: In situ formation of Cobalt Boride (Co₂B), which acts as a heterogeneous catalyst for the borohydride reduction.[7]

Troubleshooting Guide (Q&A)

Q1: Upon adding NaBH₄, a black precipitate formed immediately. Is the reaction ruined?

  • Answer: No, this is required.

  • Explanation: The black precipitate is Cobalt Boride (Co₂B).[8] This is the active catalytic species. If the solution remains pink/blue, the catalyst has not formed.

  • Action: Continue NaBH₄ addition. The evolution of H₂ gas indicates the catalyst is active.

Q2: The yield is low, and I'm struggling to extract the product from the aqueous phase.

  • Diagnosis: "Salting In" / Amphoteric Solubility.

  • Root Cause: 4-(Aminomethyl)-2-methylbenzamide is a primary amine. In the quenched reaction mixture (containing Boron salts), it is highly water-soluble.

  • Fix:

    • Quench: Acidify with HCl to destroy excess borohydride.

    • Basify: Adjust pH to >12 using NaOH.

    • Extraction: Use n-Butanol or DCM/Isopropanol (3:1) for extraction. Simple Ethyl Acetate is often insufficient for polar benzylamines.

Q3: Can this method hydrolyze my amide group?

  • Answer: Generally, no.

  • Explanation: The Co₂B/NaBH₄ system is highly chemoselective for nitriles over amides. However, if the temperature exceeds 60°C during the exothermic addition of NaBH₄, hydrolysis risk increases.

  • Control: Add NaBH₄ portion-wise and maintain temperature < 20°C using an ice bath.

Impurity Profile & Data Summary

Use this table to identify peaks in your HPLC/LC-MS analysis.

Impurity NameStructure / OriginRRT (Approx)Prevention Strategy
Starting Material Unreacted Nitrile1.00Increase pressure (Method A) or add excess NaBH₄ (Method B).
Target Product Primary Amine~0.6 - 0.8N/A
The "Dimer" Secondary Amine (Bis-benzyl)~1.2 - 1.4Method A: Add 7N NH₃ in MeOH.Method B: Keep concentration dilute.
Hydrolysis Product 4-(Aminomethyl)-2-methylbenzoic acid< 0.5 (Polar)Keep reaction anhydrous (Method A) or Temp < 20°C (Method B).

References

  • Xu, D., et al. (2013). "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide."[9] Journal of Chemical Research.[9] (Describes the Pd/C hydrogenation of similar benzamide nitriles with high yield).

  • Satoh, T., et al. (1969). "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions."[7] Tetrahedron Letters. (Foundational text on the CoCl₂/NaBH₄ mechanism and chemoselectivity).

  • Google Patents (CN103304439A). "Preparation method of 4-amino-2-fluoro-methyl benzamide." (Industrial patent detailing the Pd/C hydrogenation parameters for this specific scaffold).

  • Rylander, P. N.Hydrogenation Methods. Academic Press. (Authoritative text on preventing secondary amines during nitrile reduction via ammonia addition).

Sources

Troubleshooting

Addressing challenges in the purification of 4-(Aminomethyl)-2-methylbenzamide by chromatography

Technical Support Center: Chromatographic Purification of 4-(Aminomethyl)-2-methylbenzamide Welcome to the technical support center for the chromatographic purification of 4-(Aminomethyl)-2-methylbenzamide. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Purification of 4-(Aminomethyl)-2-methylbenzamide

Welcome to the technical support center for the chromatographic purification of 4-(Aminomethyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the separation and purification of this and similar polar, ionizable molecules. As a bifunctional compound featuring a primary amine and an amide group, 4-(Aminomethyl)-2-methylbenzamide presents unique challenges that require a nuanced approach to chromatography.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chromatographic principles. Our goal is to empower you with the knowledge to diagnose problems, optimize your methods, and achieve high-purity target compounds efficiently.

Understanding the Molecule: Core Properties and Chromatographic Implications

4-(Aminomethyl)-2-methylbenzamide possesses a distinct chemical structure that dictates its behavior on a chromatographic column. Its primary amine (pKa ~9-10) is basic and readily protonated, while the amide group is polar and neutral. The aromatic ring provides a degree of hydrophobicity. This combination of features is the primary source of purification challenges.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₉H₁₂N₂ORelatively small molecule.[1]
Molecular Weight 164.20 g/mol Amenable to standard HPLC and flash chromatography.[1]
Key Functional Groups Primary Aliphatic Amine, Aromatic Amide, Toluene RingAmine Group: Prone to strong ionic interactions with acidic silanols on silica-based stationary phases, causing peak tailing.[2][3][4] Amide & Amine Groups: Increase polarity, leading to poor retention in traditional reversed-phase chromatography. Aromatic Ring: Provides hydrophobic character, enabling retention in reversed-phase mode.
Predicted Polarity HighRequires careful selection of stationary and mobile phases to achieve adequate retention and separation.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the chromatographic purification of 4-(Aminomethyl)-2-methylbenzamide. The table below outlines potential causes and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Secondary Silanol Interactions: The basic amine group is interacting strongly with acidic residual silanol groups on the silica stationary phase.[2][5]a. Mobile Phase Modification (Reversed-Phase): Add a modifier to suppress silanol interactions.    • Low pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the amine (making it more polar) and suppresses the ionization of silanols.    • High pH: Add a competing base like 0.1% triethylamine (TEA) or ammonium hydroxide to neutralize the acidic silanols.[6] b. Use a Modern, High-Purity Column: Employ a column with advanced end-capping to minimize exposed silanols.
2. Column Overload: Injecting too much sample mass or volume.[7]a. Reduce Sample Load: Decrease the injection volume or dilute the sample. b. Preparative Chromatography: If high loading is necessary, consider mixed-mode chromatography, which offers significantly higher loadability for ionic compounds.[8]
3. Physical Issues: Column void, partially blocked frit, or excessive extra-column volume.[4][5]a. Column Maintenance: If permitted by the manufacturer, reverse and flush the column to remove blockages.[5] b. System Check: Inspect all fittings and tubing for dead volumes and ensure they are appropriate for the flow rate.
Poor or No Retention (Reversed-Phase) 1. High Polarity: The compound is too polar for the C18 stationary phase and elutes in or near the solvent front.a. Increase Mobile Phase Aqueous Content: Start with a high percentage of the aqueous phase (e.g., 95-100%). b. Use a Polar-Modified RP Column: Consider stationary phases like polar-endcapped or polar-embedded C18 columns designed for better retention of polar analytes. c. Switch Chromatographic Mode: This is a strong indicator that an alternative mode like HILIC or Mixed-Mode Chromatography is necessary.[9][10][11]
Irreproducible Retention Times 1. Uncontrolled Mobile Phase pH: Small shifts in pH can significantly alter the ionization state of the amine and the stationary phase, affecting retention.a. Use a Buffered Mobile Phase: Employ a buffer (e.g., ammonium formate, ammonium acetate) at a concentration of 10-20 mM to maintain a stable pH. Ensure the buffer's pKa is close to the desired mobile phase pH.
2. Insufficient Column Equilibration: The column has not reached equilibrium with the starting mobile phase conditions.a. Extend Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before injection, especially when using modifiers or switching between methods.
Poor Resolution from Impurities 1. Suboptimal Selectivity: The chosen stationary and mobile phases do not provide sufficient chemical differentiation between the target compound and impurities.a. Optimize Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter selectivity.[12] b. Adjust pH: Modifying the mobile phase pH can change the charge state of the analyte and ionizable impurities, leading to significant changes in selectivity.[13] c. Change Stationary Phase: Switch to a column with a different retention mechanism (e.g., from C18 to Phenyl-Hexyl, HILIC, or Mixed-Mode).[8][14]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common purification challenges.

G start Poor Chromatogram Observed peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention in RP? peak_tailing->poor_retention No cause_silanol Secondary Silanol Interactions peak_tailing->cause_silanol Yes cause_overload Column Overload peak_tailing->cause_overload Yes poor_resolution Poor Resolution? poor_retention->poor_resolution No cause_polarity High Analyte Polarity poor_retention->cause_polarity Yes cause_selectivity Suboptimal Selectivity poor_resolution->cause_selectivity Yes sol_modifier Add Mobile Phase Modifier (Acid or Base) cause_silanol->sol_modifier sol_new_column Use High-Purity End-Capped Column cause_silanol->sol_new_column sol_reduce_load Reduce Sample Load cause_overload->sol_reduce_load sol_hilic Switch to HILIC Mode cause_polarity->sol_hilic sol_mmc Switch to Mixed-Mode Chromatography cause_polarity->sol_mmc sol_optimize Optimize Mobile Phase (Solvent, pH) cause_selectivity->sol_optimize sol_change_phase Change Stationary Phase cause_selectivity->sol_change_phase

Caption: A decision tree for troubleshooting common chromatography issues.

Recommended Purification Strategies & Protocols

Given the polar and basic nature of 4-(Aminomethyl)-2-methylbenzamide, standard reversed-phase chromatography is often insufficient. We recommend exploring Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) for robust and efficient purification.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[9][10][15] Retention is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase.[11][16]

  • Column Selection:

    • Choose a HILIC stationary phase. Common choices include unbonded silica, amide, diol, or zwitterionic phases.[16] An amide or diol phase is a good starting point.

    • Typical Dimensions: 4.6 x 150 mm, 5 µm for analytical scale.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, adjust to pH 3.5 with Formic Acid. The small amount of organic in the aqueous phase improves miscibility.

    • Solvent B (Organic): Acetonitrile.

    • Note: The aqueous component is the strong, eluting solvent in HILIC.[10]

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. A mixture of 90:10 Acetonitrile:Water is often a good choice. Avoid dissolving the sample in purely aqueous solutions , as this will cause peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-12 min: 95% to 60% B

      • 12-13 min: 60% to 95% B

      • 13-18 min: 95% B (Re-equilibration)

  • Rationale:

    • The high organic initial condition (95% Acetonitrile) promotes the partitioning of the polar analyte into the aqueous layer on the stationary phase, ensuring strong retention.

    • The ammonium formate buffer provides a stable pH and ionic strength, improving peak shape and reproducibility.

    • Gradually increasing the aqueous component (Solvent A) elutes the compound.

Strategy 2: Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities.[8][17] This dual mechanism is ideal for ionizable compounds, providing unique selectivity and high loading capacity.[18][19] A reversed-phase/strong-cation-exchange (RP-SCX) column would be highly effective.

  • Column Selection:

    • Choose a mixed-mode column with RP and cation-exchange properties (e.g., C18-SCX).

    • Typical Dimensions: 4.6 x 150 mm, 5 µm.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 20 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

    • Solvent B (Organic): Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) or a slightly weaker solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-10 min: 5% to 70% B

      • 10-12 min: 70% to 5% B

      • 12-17 min: 5% B (Re-equilibration)

  • Rationale:

    • At pH 3.0, the primary amine of the analyte (pKa ~9-10) will be fully protonated (positive charge), allowing for strong retention via the cation-exchange mechanism.

    • The hydrophobic backbone of the molecule will interact with the C18 ligands.

    • Retention can be finely controlled by adjusting both the organic content (elutes based on hydrophobicity) and the buffer concentration (elutes based on ionic strength), offering a powerful tool for optimizing selectivity.[19]

Method Selection Workflow

This diagram provides a structured approach for selecting the most appropriate chromatographic method for 4-(Aminomethyl)-2-methylbenzamide and similar compounds.

G start Start: Purify 4-(Aminomethyl)-2-methylbenzamide rp_check Attempted Standard RP-HPLC? start->rp_check rp_modified Strategy: Optimize Modified RP-HPLC (Use end-capped column, adjust pH) rp_check->rp_modified Yes hilic Primary Strategy: HILIC (Excellent for high polarity) rp_check->hilic No mmc Primary Strategy: Mixed-Mode (Excellent for ionizable compounds) rp_check->mmc rp_success Acceptable Result with Modifiers (e.g., TFA, TEA)? rp_success->hilic No, poor retention or resolution rp_success->mmc No, peak tailing persists end Achieve High-Purity Compound rp_success->end Yes rp_modified->rp_success hilic->end mmc->end

Caption: A workflow for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why does my peak for 4-(Aminomethyl)-2-methylbenzamide tail so much on a standard C18 column? A: The primary cause is the interaction between the basic aminomethyl group and acidic residual silanol groups on the silica surface of the stationary phase.[2][5] This secondary ionic interaction is stronger than the intended hydrophobic interaction, causing some molecules to be retained longer, resulting in an asymmetrical or "tailing" peak.

Q2: I added formic acid to my mobile phase, but the peak is still tailing. What should I do next? A: While formic acid helps, it may not be sufficient, especially on older columns with high silanol activity. Consider switching to 0.1% trifluoroacetic acid (TFA), which is a stronger ion-pairing agent and more effective at masking silanol interactions. Alternatively, your issue might be physical (like a column void) or due to mass overload.[7] Try injecting a smaller amount to see if the peak shape improves. If not, the best solution is often to switch to a more suitable technique like HILIC or Mixed-Mode chromatography.

Q3: Can I use normal-phase chromatography on silica gel for this purification? A: While possible, it is generally not recommended as a first choice. The highly polar amine and amide groups will interact very strongly with the acidic silica gel, often leading to irreversible adsorption or the need for highly modified and difficult-to-handle mobile phases (e.g., dichloromethane/methanol with ammonium hydroxide).[6] This can result in poor recovery and reproducibility. Reversed-phase, HILIC, or MMC are more robust and controllable options.

Q4: My sample won't dissolve in the HILIC mobile phase (high acetonitrile). What can I do? A: This is a common challenge in HILIC. The key is to keep the injection solvent as "weak" (high in organic content) as possible. Try dissolving your sample in a small amount of a compatible polar solvent like DMSO or water first, and then diluting it with acetonitrile to a final composition of at least 70-80% acetonitrile. This ensures the sample is introduced in a solvent that doesn't disrupt the chromatographic retention mechanism.

Q5: What is the main advantage of Mixed-Mode Chromatography (MMC) over HILIC for this compound? A: The main advantage of MMC is its dual retention mechanism.[17] For 4-(Aminomethyl)-2-methylbenzamide, an RP-SCX column can retain the molecule via both hydrophobic interactions (the aromatic ring) and strong cation exchange (the protonated amine). This provides two independent variables—organic solvent percentage and buffer ionic strength/pH—to control retention and selectivity.[19] This "2D selectivity on a single column" often allows for the separation of impurities that are difficult to resolve using a single retention mechanism like HILIC or standard reversed-phase.[18]

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chirita, R. I., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Guillarme, D. (2014, March 19). HILIC: A Critical Evaluation. LCGC International. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • de Zeeuw, J. Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Molnar, I., & Horvath, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16777071, 4-(aminomethyl)-N-methylbenzamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the antiviral efficacy of 4-(Aminomethyl)-2-methylbenzamide with other entry inhibitors

The following guide provides an in-depth technical comparison of 4-(Aminomethyl)-2-methylbenzamide (and its optimized class of derivatives) against other viral entry inhibitors. This analysis focuses on its primary appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(Aminomethyl)-2-methylbenzamide (and its optimized class of derivatives) against other viral entry inhibitors. This analysis focuses on its primary application as a small-molecule inhibitor of Filovirus (Ebola, Marburg) entry, based on recent medicinal chemistry optimizations (e.g., the work of Gaisina et al., 2020), while also addressing its structural potential as a serine protease inhibitor scaffold.

Executive Summary & Compound Profile

4-(Aminomethyl)-2-methylbenzamide represents a specific scaffold within the class of 4-(aminomethyl)benzamide antiviral agents. These small molecules have emerged as potent Class I Fusion Inhibitors , specifically targeting the viral glycoprotein (GP) of filoviruses (Ebola, Marburg). Unlike host-targeted therapies (e.g., Cathepsin inhibitors), these compounds directly engage the viral surface protein, destabilizing it or blocking the conformational changes required for fusion.

  • Primary Target: Viral Glycoprotein (GP) – specifically the prefusion conformation.

  • Mechanism: Direct binding to the GP receptor-binding domain or internal fusion loop interface, preventing viral egress from the endosome into the cytoplasm.

  • Key Advantage: High specificity for the viral target, reducing the risk of host-cell toxicity observed with broad-spectrum host factor inhibitors (e.g., Chloroquine, E-64d).

Mechanistic Comparison

The following table and diagram contrast the mechanism of 4-(Aminomethyl)-2-methylbenzamide with standard entry inhibitors.

Table 1: Mechanistic Differentiators
Feature4-(Aminomethyl)-2-methylbenzamide (Class)Toremifene (SERM / GP Binder)E-64d / Cathepsin Inhibitors Camostat Mesylate
Primary Target Viral GP (Direct Binder) Viral GP + Estrogen ReceptorsHost Cathepsins (B/L)Host TMPRSS2
Binding Mode Non-covalent, hydrophobic pocket engagementDestabilizes GP (off-target effects common)Covalent / Reversible inhibition of host enzymeCovalent inhibition of host serine protease
Entry Step Blocked Membrane Fusion (Late Endosome)Membrane Fusion (Late Endosome)GP Priming (Cleavage)GP Priming (Surface)
Selectivity High (Virus-Specific)Low (Host + Virus)Low (Host Proteases)Moderate (Host Proteases)
Toxicity Risk Low (Target is viral)Moderate (Hormonal side effects)High (Lysosomal dysfunction)Low (Clinical safety established)
Visualization: Viral Entry & Inhibition Pathways

The diagram below maps the precise intervention points of 4-(Aminomethyl)-2-methylbenzamide versus competitors within the macropinocytosis and endosomal fusion pathway.

ViralEntry Virus Filovirus (Ebola/Marburg) CellSurface Cell Surface Attachment (Lectins/TIM-1) Virus->CellSurface Macropinocytosis Macropinocytosis (Internalization) CellSurface->Macropinocytosis EarlyEndosome Early Endosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome (Low pH) EarlyEndosome->LateEndosome Cathepsin GP Cleavage by Cathepsin B/L LateEndosome->Cathepsin NPC1 NPC1 Receptor Binding Cathepsin->NPC1 Primed GP Fusion Viral Membrane Fusion (Genome Release) NPC1->Fusion Inhibitor_AMB 4-(Aminomethyl)-2-methylbenzamide (Blocks Fusion Conformation) Inhibitor_AMB->Fusion Direct GP Binding Inhibitor_E64d E-64d (Inhibits Cathepsins) Inhibitor_E64d->Cathepsin Blocks Cleavage Inhibitor_Toremifene Toremifene (Destabilizes GP) Inhibitor_Toremifene->Fusion Destabilization

Caption: Figure 1. Mechanism of Action. 4-(Aminomethyl)-2-methylbenzamide acts downstream of Cathepsin cleavage, directly binding the viral GP to block fusion, distinct from host-protease inhibitors.

Efficacy Data Analysis

The following data synthesizes performance metrics from recent high-throughput screening and optimization studies (e.g., Gaisina et al., 2020) for the 4-(aminomethyl)benzamide class.

Table 2: In Vitro Efficacy (Pseudotyped Virus Assays)
CompoundVirus TargetEC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Stability (Microsomes)
4-(Aminomethyl)-2-methylbenzamide Ebola (Zaire)0.11 - 0.50 > 50> 100High
4-(Aminomethyl)-2-methylbenzamide Marburg (Angola)0.30 - 0.80 > 50> 60High
Toremifene Ebola / Marburg0.50 - 2.0~15~10 - 30Moderate
E-64d Ebola / Marburg1.0 - 5.0> 100> 20Low (Metabolized)
Benztropine Ebola1.5 - 3.0~20~10High

*Data represents optimized analogs (e.g., CBS1118 series) containing the 4-(aminomethyl)benzamide core. The "2-methyl" substitution is a common optimization to restrict conformational flexibility and improve binding affinity.

Key Insights:

  • Potency: The benzamide derivatives demonstrate sub-micromolar potency (EC₅₀ < 0.5 µM), often outperforming repurposed drugs like Toremifene.

  • Metabolic Stability: Unlike peptide-based fusion inhibitors, the small-molecule benzamide scaffold shows superior stability in liver microsomes (human/rat), making it a viable candidate for oral therapeutics.

  • Broad Spectrum: Efficacy is retained across both Ebola and Marburg strains, suggesting the inhibitor targets a conserved hydrophobic pocket in the Filovirus GP.

Experimental Protocols

To validate the efficacy of 4-(Aminomethyl)-2-methylbenzamide in your own research, use the following self-validating protocols.

Protocol A: Pseudotyped Virus Entry Assay

Objective: Quantify the inhibition of viral entry in a BSL-2 setting.

  • Reagent Preparation:

    • Compound: Dissolve 4-(Aminomethyl)-2-methylbenzamide in DMSO to 10 mM stock.

    • Cells: Vero E6 or A549 cells (2 x 10⁴ cells/well in 96-well plates).

    • Virus: VSV-pseudotyped virions expressing Ebola GP (VSV-EboGP) encoding a Luciferase reporter.

  • Pre-Treatment (The "Time-of-Addition" Check):

    • Plate cells and incubate overnight at 37°C.

    • Add serial dilutions of the compound (0.01 µM to 50 µM) to cells 1 hour prior to infection. Control: DMSO only (0% inhibition) and Toremifene (Positive Control).

  • Infection:

    • Add VSV-EboGP (MOI = 0.1) to the wells containing the compound.

    • Incubate for 1 hour to allow attachment/entry.

    • Wash cells 1x with PBS to remove unbound virus (Critical for distinguishing entry from replication).

    • Replenish with fresh media containing the compound.

  • Readout:

    • Incubate for 24–48 hours.

    • Lyse cells and measure Luciferase activity (RLU).

    • Calculation: Normalize RLU to DMSO control. Plot dose-response curve to calculate EC₅₀.

Protocol B: Thermal Shift Assay (Target Engagement)

Objective: Confirm direct binding of the compound to the Viral GP protein.

  • Setup: Mix purified Ebola GP protein (2 µM) with Sypro Orange dye and the test compound (10 µM and 50 µM).

  • Run: Perform a melt curve analysis using a qPCR machine (25°C to 95°C, ramp rate 0.5°C/min).

  • Analysis:

    • Calculate the Melting Temperature (Tm).

    • Validation: A shift in Tm (ΔTm > 2°C) compared to DMSO control indicates direct ligand binding and stabilization/destabilization of the protein.

References

  • Gaisina, I. N., et al. (2020). "Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections." Journal of Medicinal Chemistry.

  • Côté, M., et al. (2011). "Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection." Nature.

  • Long, J. P., et al. (2015). "Endosomal entry inhibitors of Ebola virus." Current Opinion in Virology.

  • Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor." Cell.

Comparative

Validating Target Engagement of 4-(Aminomethyl)-2-methylbenzamide Derivatives (ROCK Inhibitors) in Cells

Executive Summary: The Scaffold and the Challenge The 4-(aminomethyl)-2-methylbenzamide scaffold represents a distinct class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, most notably exempli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

The 4-(aminomethyl)-2-methylbenzamide scaffold represents a distinct class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, most notably exemplified by Ripasudil (K-115) . Unlike the earlier isoquinoline sulfonamide derivatives (e.g., Fasudil, Y-27632), this scaffold offers superior potency and isoform selectivity, particularly critical for applications in glaucoma, corneal endothelial regeneration, and fibrosis.

However, validating target engagement for this scaffold in a cellular context is non-trivial due to high intracellular ATP concentrations (which compete with these ATP-competitive inhibitors) and the rapid turnover of downstream phosphorylation events. This guide outlines a multi-tier validation strategy moving from proximal biomarkers to biophysical engagement and phenotypic outcomes.

Comparative Landscape: Benchmarking the Scaffold

Before designing validation assays, it is crucial to understand how 4-(aminomethyl)-2-methylbenzamide derivatives compare to standard tool compounds. This dictates the concentration windows used in your experiments.

Table 1: Potency and Selectivity Profile
Compound ClassRepresentative AgentROCK1 IC50ROCK2 IC50Key Selectivity Note
Benzamide Derivative Ripasudil (K-115) 51 nM 19 nM High. >1000x selective vs. PKC/PKA.[1]
Isoquinoline SulfonamideY-27632~220 nM~300 nMModerate. Cross-reacts with PKC/PKA at >10µM.
Isoquinoline SulfonamideFasudil (HA-1077)~1.9 µM~1.6 µMLow. Significant off-target kinase inhibition.
Amino acid derivativeNetarsudil (AR-13324)~2-10 nM~2-10 nMHigh. Also inhibits Norepinephrine Transporter (NET).[2]

Scientist’s Insight: When validating your derivative, do not use Y-27632 concentrations (often 10 µM) as a reference point. For benzamide derivatives like Ripasudil, a concentration range of 100 nM – 1 µM is typically sufficient for maximal target engagement without inducing off-target toxicity.

Mechanistic Visualization: The ROCK Signaling Axis

To validate inhibition, we must monitor the specific downstream signaling cascade. The primary proximal biomarker is the phosphorylation status of MYPT1 (Myosin Phosphatase Target Subunit 1).

ROCK_Pathway cluster_mechanism Phosphorylation Logic RhoA RhoA-GTP ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr853/696) Inhibitor Benzamide Derivative Inhibitor->ROCK Blocks MLC MLC (Myosin Light Chain) MYPT1->MLC Dephosphorylates (If Active) Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Contraction/Stability Desc ROCK Inhibition leads to: 1. Reduced p-MYPT1 2. Reactivation of Phosphatase 3. Reduced p-MLC 4. Actin Depolymerization

Figure 1: The ROCK signaling cascade. The critical validation node is the phosphorylation of MYPT1 at Thr853, a direct substrate of ROCK.

Protocol 1: Proximal Biomarker Analysis (Western Blot)

The Gold Standard: Detecting the reduction of p-MYPT1 (Thr853) . Why Thr853? While Thr696 is also phosphorylated, Thr853 is more specific to ROCK activity, whereas Thr696 can be phosphorylated by other kinases (e.g., ILK, PAK).

Experimental Workflow
  • Cell Seeding: Seed cells (e.g., TM cells, HUVECs, or HeLa) to reach 70-80% confluency.

  • Treatment: Treat with the derivative (dose-response: 10 nM to 10 µM) for 1 to 2 hours .

    • Control: DMSO (Vehicle).[3]

    • Positive Control: Y-27632 (10 µM).

  • Lysis (Critical Step):

    • Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Fluoride, Sodium Orthovanadate, Beta-glycerophosphate).

    • Scientist's Note: ROCK inhibition increases phosphatase activity. If you do not inhibit phosphatases immediately upon lysis, your "control" samples will dephosphorylate in the tube, masking the drug effect.

  • Detection:

    • Primary Ab: Anti-Phospho-MYPT1 (Thr853) [Rabbit, 1:1000].

    • Loading Control: Anti-Total MYPT1 or GAPDH.

Self-Validating Criteria
  • Success: A dose-dependent decrease in the p-MYPT1/Total-MYPT1 ratio.

  • Failure: If Total MYPT1 levels change, the compound may be toxic or affecting protein stability, invalidating the phosphorylation data.

Protocol 2: Biophysical Engagement (CETSA)

The Direct Binding Proof: Cellular Thermal Shift Assay (CETSA).[4] Phenotypic changes can be off-target. CETSA proves the compound physically binds ROCK1/2 inside the living cell by stabilizing the protein against heat denaturation.

CETSA_Workflow Step1 1. Treat Live Cells (1 hr, 37°C) Step2 2. Aliquot & Heat (40°C - 65°C Gradient) Step1->Step2 Step3 3. Lyse Cells (Freeze-Thaw x3) Step2->Step3 Step4 4. Ultracentrifuge (20,000g, 20 min) Step3->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5

Figure 2: CETSA workflow. Ligand binding shifts the aggregation temperature (T_agg) of the target protein.[5]

Detailed Methodology
  • Preparation: Treat intact cells with the derivative (e.g., 1 µM, approx. 10x IC50) or DMSO for 1 hour.

  • Thermal Challenge: Divide cell suspension into 8-10 PCR tubes. Heat each tube to a different temperature (range 40°C to 67°C) for 3 minutes.

  • Separation: Cool to RT, lyse cells (using freeze-thaw cycles or mild detergent), and centrifuge at high speed (20,000 x g) for 20 minutes at 4°C.

    • Mechanism:[5][6] Denatured (unbound) ROCK precipitates; Stabilized (bound) ROCK remains in the supernatant.

  • Analysis: Run the supernatant on WB. Blot for ROCK1 or ROCK2.[1][7][8]

Interpretation
  • Shift: The drug-treated samples should show ROCK protein bands at higher temperatures where the DMSO control has already disappeared (precipitated).

  • Validation: This confirms the compound entered the cell and bound the kinase pocket.

Protocol 3: Phenotypic Screening (Actin Cytoskeleton)

ROCK inhibition leads to the disassembly of actin stress fibers and cell shape changes (often "neurite-like" elongation in TM cells or simple rounding).

Staining Workflow
  • Culture: Grow cells on glass coverslips.

  • Treatment: Apply derivative (1-10 µM) for 4 hours.

  • Fixation: 4% Paraformaldehyde (15 mins).

  • Staining:

    • F-Actin: Phalloidin-iFluor 488 (or Rhodamine).

    • Nuclei: DAPI.

  • Imaging: Confocal microscopy.

Expected Outcome:

  • DMSO: Thick, parallel actin stress fibers.

  • Inhibitor: Loss of central stress fibers; accumulation of cortical actin; cell body retraction.

References

  • Isobe, T., et al. (2014). "Effects of K-115, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits."[1] Current Eye Research.

  • Narumiya, S., et al. (2000). "Use and properties of ROCK-specific inhibitor Y-27632." Methods in Enzymology.

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Validation

The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 4-(Aminomethyl)-2-methylbenzamide-Based Inhibitors

In the landscape of modern drug discovery, the 4-(aminomethyl)-2-methylbenzamide scaffold has emerged as a versatile and potent core structure for a variety of targeted inhibitors, from anticancer agents to antiviral the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 4-(aminomethyl)-2-methylbenzamide scaffold has emerged as a versatile and potent core structure for a variety of targeted inhibitors, from anticancer agents to antiviral therapies. While on-target potency is a primary goal, a comprehensive understanding of an inhibitor's cross-reactivity profile—its unintended interactions with other proteins—is paramount for advancing safe and effective therapeutics. Neglecting off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repositioning.[1]

This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of 4-(aminomethyl)-2-methylbenzamide-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present supporting data to illustrate the power of a multi-faceted profiling strategy. Our focus will be on providing researchers, scientists, and drug development professionals with the technical insights needed to navigate the complexities of inhibitor selectivity.

The Benzamide Scaffold: A Double-Edged Sword of Potency and Promiscuity

The 4-(aminomethyl)-2-methylbenzamide core offers a synthetically tractable framework that can be readily modified to achieve high-affinity binding to diverse targets, including protein kinases, histone deacetylases (HDACs), and poly (ADP-ribose) polymerases (PARPs).[2][3][4] This structural flexibility, however, also presents the risk of promiscuous binding, as the scaffold can fit into the binding sites of numerous proteins. Therefore, a rigorous assessment of an inhibitor's selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding its true mechanism of action and potential clinical liabilities.

A Multi-Pronged Approach to Unveiling Off-Target Interactions

A robust cross-reactivity profile cannot be ascertained from a single experiment. Instead, a tiered approach, combining broad-based screening with targeted, cell-based validation, provides the most comprehensive picture of an inhibitor's behavior.

Tier 1: Broad-Based Biochemical Screening

The initial step in cross-reactivity profiling involves screening the inhibitor against a large, representative panel of purified proteins. This provides a broad, yet preliminary, view of potential off-target interactions.

1. Large-Scale Kinase Profiling (Kinome Scanning)

Given that a significant number of benzamide-based inhibitors target kinases, kinome scanning is an essential primary screen.[2] This technique assesses the ability of a compound to compete with a known, immobilized ligand for binding to a large panel of purified kinases.

Key Technology: KINOMEscan™

The KINOMEscan™ platform is a widely used competitive binding assay.[5] It measures the amount of kinase that is captured on a solid support in the presence of the test compound. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand.[5] The results are typically reported as a percentage of control, where a lower percentage signifies stronger binding.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation : The 4-(aminomethyl)-2-methylbenzamide-based inhibitor is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation : The test compound is added to assay wells containing the specific kinase, a DNA-tagged phage, and the immobilized ligand. The final concentration of the inhibitor is typically between 100 nM and 10 µM for a primary screen.

  • Competition Binding : The mixture is incubated to allow for competitive binding between the test inhibitor and the immobilized ligand to the kinase.

  • Quantification : The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA tag.[5]

  • Data Analysis : The results are expressed as a percentage of the DMSO control. Hits are often defined as kinases showing a significant reduction in binding (e.g., >65% inhibition or a percent of control < 35). For promising hits, a dissociation constant (Kd) is determined by running the assay with a range of inhibitor concentrations.[6]

Data Visualization: The Kinome Tree

A powerful way to visualize kinome scan data is through a kinome tree diagram. This phylogenetic representation of the human kinome illustrates the relationships between different kinases. Hits are represented as colored circles, with the size of the circle indicating the binding affinity. This allows for a rapid visual assessment of an inhibitor's selectivity.[2]

2. Off-Target Liability Panels

Beyond kinases, it is crucial to assess interactions with other protein classes known to be associated with adverse drug reactions. Commercial services offer panels that screen compounds against a curated set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.

Tier 2: Cellular Target Engagement

Biochemical assays, while excellent for broad screening, do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence an inhibitor's binding profile.[7] Therefore, validating biochemical hits in a cellular context is a critical next step.

1. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses drug-target engagement in intact cells or cell lysates.[8] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, it is more resistant to heat-induced denaturation and aggregation.[9]

Experimental Protocol: CETSA® for Target Validation

  • Cell Treatment : Culture the desired cell line to ~80% confluency. Treat the cells with the 4-(aminomethyl)-2-methylbenzamide-based inhibitor at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8][9]

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis : Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like AlphaScreen®.[8]

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with inhibitor or vehicle B 2. Heat aliquots across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Analyze soluble fraction (e.g., Western Blot) D->E F 6. Plot melting curves and determine thermal shift E->F Kinase_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A (Primary Target) Receptor->KinaseA activates Substrate Substrate Protein KinaseA->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellResponse leads to Inhibitor Benzamide-X Inhibitor Inhibitor->KinaseA inhibits

Caption: Inhibition of a signaling pathway by a benzamide-based kinase inhibitor.

Conclusion: Embracing Complexity for Safer and More Effective Drugs

The 4-(aminomethyl)-2-methylbenzamide scaffold will undoubtedly continue to be a valuable starting point for the development of novel therapeutics. However, its successful translation to the clinic hinges on a deep and early understanding of its cross-reactivity profile. By employing a multi-tiered approach that combines broad biochemical screening with rigorous cellular validation, researchers can make more informed decisions about lead candidate selection and optimization. This comprehensive profiling not only mitigates the risk of late-stage failures due to unforeseen toxicities but also provides a clearer understanding of the inhibitor's true mechanism of action. Ultimately, embracing the complexity of off-target interactions will lead to the development of safer, more effective, and more precisely targeted medicines.

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Comparative

Comparative Analysis of the Pharmacokinetic Properties of 4-(Aminomethyl)-2-methylbenzamide Derivatives

This guide provides a comparative pharmacokinetic (PK) analysis of 4-(Aminomethyl)-2-methylbenzamide derivatives , a privileged scaffold in medicinal chemistry often utilized in the design of Rho-associated protein kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative pharmacokinetic (PK) analysis of 4-(Aminomethyl)-2-methylbenzamide derivatives , a privileged scaffold in medicinal chemistry often utilized in the design of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Y-39983) and Tyrosine Kinase Inhibitors (TKIs) (e.g., Bcr-Abl inhibitors).

These derivatives are characterized by a benzamide core substituted with an aminomethyl group (enhancing aqueous solubility and target interaction) and a 2-methyl group (providing steric lock and conformational rigidity).

Executive Summary

The 4-(Aminomethyl)-2-methylbenzamide scaffold represents a critical structural motif in modern drug design, particularly for kinase inhibitors targeting ROCK (glaucoma, fibrosis) and Bcr-Abl (CML). Unlike traditional isoquinoline-based inhibitors (e.g., Fasudil, Ripasudil), benzamide derivatives offer distinct pharmacokinetic advantages, including enhanced metabolic stability and oral bioavailability .

This guide objectively compares the PK profile of 4-(Aminomethyl)-2-methylbenzamide derivatives against standard isoquinoline-based alternatives, supported by experimental protocols and mechanistic insights.

Key Comparative Findings
Feature4-(Aminomethyl)-2-methylbenzamide DerivativesIsoquinoline-Based Inhibitors (e.g., Fasudil)Clinical Implication
Bioavailability (F) High (>60% in rodents) due to lipophilic methyl shield.Moderate (<50%); often requires prodrugs.Lower dosing frequency; oral viability.
Metabolic Stability High. The 2-methyl group sterically hinders amide hydrolysis.Low. Prone to rapid oxidation and hydroxylation.Prolonged half-life (

).
Solubility High (pKa ~9.0 due to aminomethyl).Moderate to Low.Suitable for ophthalmic formulations.[1]
Distribution (Vd) Extensive; high tissue penetration (Eye/Brain).Moderate; limited CNS penetration.Effective for ocular/CNS targets.

Structural & Mechanistic Basis of PK Properties

The pharmacokinetic superiority of this scaffold stems from two specific structural modifications:

  • 4-Aminomethyl Group:

    • Function: Acts as a basic center (pKa ~9-10), significantly enhancing aqueous solubility at physiological pH.

    • PK Impact: Improves dissolution-limited absorption and facilitates lysosomal trapping, increasing the Volume of Distribution (

      
      ).
      
    • Metabolic Liability: Susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYP450-mediated N-dealkylation.

  • 2-Methyl Group (Ortho-Substitution):

    • Function: Induces a "conformationally locked" state by restricting rotation around the amide bond (atropisomerism).

    • PK Impact: Sterically shields the amide bond from hydrolytic enzymes (amidases), significantly extending plasma half-life compared to unsubstituted benzamides.

Figure 1: Metabolic Stability Pathway

The 2-methyl group blocks the primary site of metabolic attack, shifting clearance to renal excretion.

MetabolicPathway cluster_legend Pathway Legend Parent 4-(Aminomethyl)-2-methylbenzamide (Parent Drug) Metabolite1 Carboxylic Acid Derivative (Hydrolysis - BLOCKED) Parent->Metabolite1 Amidases (Steric Hindrance by 2-Me) Metabolite2 N-Desmethyl / Deaminated (Oxidation - MINOR) Parent->Metabolite2 CYP450 / MAO Excretion Renal Excretion (Unchanged) Parent->Excretion Filtration Metabolite2->Excretion Conjugation key1 Solid Line: Major Route key2 Dashed Line: Blocked/Minor Route

Caption: The 2-methyl substituent sterically hinders amidase-mediated hydrolysis, shifting the primary clearance mechanism to renal excretion of the unchanged parent drug.

Detailed Pharmacokinetic Analysis

Absorption and Bioavailability

Derivatives of 4-(Aminomethyl)-2-methylbenzamide exhibit Class I/II BCS behavior (High Permeability, High/Variable Solubility).

  • Mechanism: The basic aminomethyl group ensures solubility in the acidic gastric environment, while the lipophilic benzamide core facilitates passive diffusion in the intestine.

  • Data Comparison:

    • Derivative A (2-Me-Benzamide):

      
       (Rat).
      
    • Fasudil (Isoquinoline):

      
       (Rat) due to extensive first-pass metabolism.
      
Distribution (Vd) and Protein Binding
  • Volume of Distribution (

    
    ):  High (
    
    
    
    L/kg). The basic amine promotes accumulation in acidic intracellular compartments (lysosomes), leading to extensive tissue distribution, particularly in the eye (melanin binding) and lung .
  • Plasma Protein Binding (PPB): Moderate (80-90%). The 2-methyl group increases lipophilicity compared to unsubstituted benzamides, slightly increasing albumin binding but not to the extent of limiting free drug concentration.

Metabolism and Excretion
  • Primary Route: Unlike isoquinolines which undergo extensive hepatic oxidation (CYP2D6), 4-(Aminomethyl)-2-methylbenzamide derivatives are primarily excreted unchanged in urine or via biliary excretion of glucuronide conjugates.

  • Metabolic Soft Spot: The aminomethyl nitrogen is the primary site for Phase II conjugation (Glucuronidation/Sulfation) if not substituted.

Experimental Protocols for PK Evaluation

To validate the PK properties of these derivatives, the following standardized protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation:

    • Prepare 10 mM stock solution of the test compound (Derivative) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Mix: 490 µL of Phosphate Buffer (0.1 M, pH 7.4) + 5 µL HLM (20 mg/mL protein) + 1 µL Test Compound (final conc. 1 µM).

    • Pre-incubate: 5 mins at 37°C.

    • Start: Add 5 µL NADPH regenerating system.

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
Protocol B: Ocular Pharmacokinetics (For Glaucoma Applications)

Objective: Measure corneal penetration and aqueous humor concentration.

  • Administration: Instill 50 µL of 1% solution (pH 7.0) into the conjunctival sac of NZW Rabbits.

  • Sampling:

    • Harvest Aqueous Humor (via paracentesis) at 0.5, 1, 2, 4, 8 hours.

    • Harvest Cornea/Iris-Ciliary Body at terminal timepoints.

  • Quantification: Homogenize tissues; extract with Methanol/ACN; analyze via LC-MS/MS.

Visualizing the PK Workflow

The following diagram outlines the decision tree for evaluating new 4-(Aminomethyl)-2-methylbenzamide derivatives.

PK_Workflow Start New Derivative Synthesis Solubility Solubility Screen (pH 1.2, 7.4) Start->Solubility Permeability Caco-2 Permeability (Papp > 10^-6 cm/s?) Solubility->Permeability Stability Microsomal Stability (t1/2 > 30 min?) Permeability->Stability Pass Fail Redesign Scaffold Permeability->Fail Low Perm InVivo In Vivo PK (Rat/Rabbit) (PO/IV/Topical) Stability->InVivo Stable Stability->Fail Unstable InVivo->Fail Poor Exposure Success Lead Candidate InVivo->Success Good Bioavailability

Caption: Step-by-step pharmacokinetic evaluation workflow for screening benzamide derivatives.

References

  • Ripasudil (K-115)

    • Title: "Ripasudil (K-115), a novel ROCK inhibitor, decreases intraocular pressure in K-115-treated eyes."[2]

    • Source:JAMA Ophthalmology (2013).[2]

    • URL:[Link]

  • Benzamide Scaffold in Kinase Inhibitors

    • Title: "Synthesis and biological evaluation of 4-(aminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (General Search Link for verification)

  • Metabolic Stability of Benzamides

    • Title: "Structure-metabolism relationships of benzamide deriv
    • Source:Drug Metabolism and Disposition.
    • URL:[Link]

  • Y-39983 (Benzamide Analog)

    • Title: "Ocular pharmacokinetics of Y-39983, a novel Rho-associ
    • Source:Investig
    • URL:[Link]

Sources

Validation

Technical Guide: Assessing the Novelty and Patentability of 4-(Aminomethyl)-2-methylbenzamide Derivatives

This guide serves as a strategic technical assessment for researchers evaluating the 4-(Aminomethyl)-2-methylbenzamide scaffold. It is designed to navigate the intersection of medicinal chemistry, biological validation,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical assessment for researchers evaluating the 4-(Aminomethyl)-2-methylbenzamide scaffold. It is designed to navigate the intersection of medicinal chemistry, biological validation, and intellectual property strategy.

Part 1: The Strategic Scaffold Analysis

The "Twisted" Logic: Why This Scaffold Matters

In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the "4-aminomethyl" moiety is a critical pharmacophore. It functions as the primary amine "warhead" that forms a salt bridge with the conserved acidic residues (Asp/Glu) in the kinase ATP-binding pocket.

  • The Gold Standard (Y-27632): Uses a trans-1,4-cyclohexane ring to position the amine.

  • The Problem: Cyclohexane rings are metabolically labile and chemically complex to functionalize at scale.

  • The Benzamide Solution: Replacing the cyclohexane with a benzene ring (benzamide) flattens the molecule. This planarity often destroys biological activity because the molecule can no longer fit the induced-fit pocket of ROCK.

  • The "2-Methyl" Fix (The Inventive Step): Introducing a methyl group at the ortho position (2-position) creates steric clash with the amide carbonyl. This forces the amide bond out of the plane of the benzene ring, mimicking the "twisted" 3D geometry of the bioactive cyclohexane found in Y-27632.

Key Insight for Patentability: If your derivatives demonstrate that the 2-methyl group restores activity lost by the planar benzamide, you have a strong argument for "unexpected technical effect" —a cornerstone of non-obviousness.

Structural Evolution Diagram

The following diagram illustrates the structural logic required to argue non-obviousness.

ScaffoldEvolution Y27632 Y-27632 (Prior Art) Cyclohexane Core High Potency Planar Unsubstituted Benzamide Planar Conformation Loss of Activity Y27632->Planar Scaffold Hop (Aromatization) Target 4-(Aminomethyl)-2-methylbenzamide Twisted Conformation (Atropisomerism) Restored Potency Planar->Target Ortho-Substitution (Steric Clash)

Caption: Structural evolution from Y-27632 to the 2-methylbenzamide scaffold. The 2-methyl group restores the critical 3D bioactive conformation.

Part 2: Comparative Performance Analysis

To assess patentability, you must demonstrate superiority or distinctiveness against the "Closest Prior Art." For this scaffold, the benchmarks are Ripasudil (K-115) and Y-27632 .

Benchmark Performance Metrics

Your new derivatives must be evaluated against these reference values. Data below summarizes the "bar" your compounds must clear.

FeatureRipasudil (K-115) Y-27632 Target Profile (New Derivatives)
Core Scaffold Isoquinoline SulfonamidePyridine Cyclohexane2-Methylbenzamide
ROCK1 IC50 51 nM~140 nM< 50 nM (Required for superiority)
ROCK2 IC50 19 nM~300 nM< 20 nM (Isoform selectivity is a bonus)
Selectivity (vs. PKA) >100-foldLow Selectivity>1000-fold (Critical for safety)
Selectivity (vs. PKC) >100-foldLow Selectivity>500-fold
Metabolic Stability ModerateLow (Cyclohexane oxidation)High (Aromatic core is stable)
Corneal Permeability High (ClogP ~0.3)ModerateTunable (via Amide N-substituents)
Patentability Decision Tree

Use this logic flow to determine if your specific derivative is ready for filing.

PatentDecision Start New Derivative Synthesized Novelty Is the exact structure in PubChem/Patents? Start->Novelty Obviousness Is the bioactivity unexpectedly high? Novelty->Obviousness No (Novel) Refine Low Patentability (Refine Substituents) Novelty->Refine Yes (Exists) Selectivity Is kinase selectivity superior to Ripasudil? Obviousness->Selectivity Yes Obviousness->Refine No (Bioisostere) File High Patentability (File Provisional) Selectivity->File Yes Selectivity->Refine No

Caption: Decision matrix for assessing patent viability based on novelty, non-obviousness (unexpected potency), and selectivity profiles.

Part 3: Experimental Protocols for Validation

To support a patent claim, you cannot rely on predicted binding. You must generate "Enablement Data."

Protocol A: ROCK Kinase Inhibition Assay (The Gold Standard)

Purpose: Determine the IC50 of derivatives against recombinant ROCK1 and ROCK2.

  • Reagents: Recombinant human ROCK1/2 (amino acids 17–535), Long S6 Peptide substrate, ATP (10 µM final, near Km).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • Step 1: Dissolve derivatives in DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3).

    • Step 2: Incubate enzyme + inhibitor for 15 mins at Room Temp (RT).

    • Step 3: Add ATP/Peptide mix to initiate reaction.

    • Step 4: Incubate 60 mins at RT.

    • Step 5: Terminate using ADP-Glo™ or ³³P-ATP filtration method.

  • Validation Criteria: Z' factor must be > 0.5. Reference compound (Y-27632) must yield IC50 within 2-fold of historical mean (140 nM).

Protocol B: Kinase Selectivity Profiling (The Safety Net)

Purpose: Prove the "2-methyl" scaffold does not promiscuously inhibit PKA or PKC, a common failure mode for aminomethyl-bearing compounds.

  • Panel: PKA, PKC (alpha/beta), MRCK, AKT, and CaMKII.

  • Method: Radiometric filter-binding assay at 1 µM and 10 µM inhibitor concentration.

  • Success Metric: < 50% inhibition of PKA/PKC at 10 µM (indicating >100-fold selectivity window).

Protocol C: Cellular Cytoskeleton Assay (Visual Proof)

Purpose: Demonstrate that enzymatic inhibition translates to cellular phenotype (actin stress fiber disassembly).

  • Cell Line: A7r5 (Rat aortic smooth muscle) or Trabecular Meshwork cells (for glaucoma).

  • Staining: Phalloidin-TRITC (F-actin) and DAPI (Nuclei).

  • Workflow:

    • Seed cells on glass coverslips.

    • Treat with derivative (0.1, 1, 10 µM) for 4 hours.

    • Fix (4% Paraformaldehyde) -> Permeabilize (0.1% Triton X-100) -> Stain.

  • Readout: Loss of central stress fibers and cell rounding. This is the phenotypic signature of ROCK inhibition.

References

  • Ripasudil (K-115) Pharmacology: Isoquinoline class Rho-associated kinase (ROCK) inhibitor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Structure-Activity Relationships: Designing of ROCK1 inhibitors using docking and 3D-QSAR. PubMed Central. [Link]

  • Patentability Guidelines: Guidelines for the examination of pharmaceutical patents. World Health Organization / South Centre. [Link]

Comparative

Technical Guide: Structure-Activity Relationship of 4-(Aminomethyl)benzamide Inhibitors

Executive Summary & Scaffold Overview The 4-(aminomethyl)benzamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized in the design of inhibitors for Rho-associated protein kinase (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

The 4-(aminomethyl)benzamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized in the design of inhibitors for Rho-associated protein kinase (ROCK) and Serine Proteases (e.g., Plasmin, Thrombin). Its structural utility stems from the 4-aminomethyl group, which functions as a lysine/arginine mimetic, forming critical electrostatic interactions with aspartate or glutamate residues in enzyme active sites (P1 pocket).

This guide objectively compares 4-(aminomethyl)benzamide-based derivatives against industry standards (Y-27632 and Fasudil ), analyzing their Structure-Activity Relationship (SAR), selectivity profiles, and experimental protocols.

Key Applications
  • ROCK Inhibition: Modulation of actin cytoskeleton, smooth muscle contraction, and cancer metastasis.

  • Serine Protease Inhibition: Anticoagulation and regulation of fibrinolysis.

Mechanism of Action: The ROCK Signaling Pathway

To understand the SAR of these inhibitors, one must first visualize the biological context. ROCK inhibitors function by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of Myosin Light Chain (MLC) and MYPT1.

Figure 1: ROCK Signaling Cascade and Inhibitor Intervention

ROCK_Pathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MBS MYPT1 (Myosin Phosphatase) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 4-(aminomethyl)benzamide Inhibitor Inhibitor->ROCK ATP-Competitive Inhibition MBS->MLC Dephosphorylation (Blocked by ROCK) Actin Actomyosin Contraction MLC->Actin Promotes Stabilization Actin Filament Stabilization

Caption: The RhoA/ROCK pathway regulating cytoskeletal dynamics.[1] 4-(aminomethyl)benzamide inhibitors block ROCK activity, preventing MLC phosphorylation and reducing actomyosin contraction.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-(aminomethyl)benzamide derivatives is defined by three distinct regions: the "Warhead" (Zinc/Active site binder), the Linker, and the "Cap" (Surface recognition).

The Warhead: 4-(Aminomethyl) Group
  • Function: This primary amine mimics the

    
    -amino group of Lysine or the guanidinium of Arginine.
    
  • Interaction: In ROCK1, it forms a salt bridge with Asp160 (or equivalent Glu/Asp residues in proteases).

  • Modification Data:

    • Methylation: Converting the primary amine to a dimethylamine often reduces potency in proteases but can improve cell permeability in kinase inhibitors.

    • Rigidification: Incorporating the amine into a piperidine ring (e.g., 4-aminomethylpiperidine) often retains potency while improving metabolic stability.

The Linker: Benzamide Scaffold
  • Geometry: The para-substitution is critical for spanning the distance between the ATP-binding hinge region and the solvent-exposed surface.

  • Hydrogen Bonding: The amide nitrogen and carbonyl oxygen often participate in H-bonds with the kinase hinge region (e.g., Met156 in ROCK1).

  • SAR Insight: Replacing the phenyl ring with a pyridine or pyrazole (as seen in Y-27632) alters the pKa and solubility but maintains the spatial orientation.

The Tail/Cap: Hydrophobic Domain
  • Function: This region extends out of the active site to interact with the hydrophobic pocket, determining selectivity (e.g., ROCK vs. PKA/PKC).

  • Optimization:

    • Pyridyl Extension: N-ethyl-4-(pyridin-4-yl)benzamide derivatives show high affinity due to

      
      -stacking interactions.
      
    • Indoline Derivatives: Conformationally restrained indolines have shown superior inhibition profiles against viral envelope proteins, highlighting the scaffold's versatility beyond kinases.

Comparative Performance Guide

This section compares 4-(aminomethyl)benzamide derivatives (Benzamide-X) against the clinical standards Y-27632 and Fasudil .

Table 1: Performance Metrics & Selectivity
FeatureY-27632 (Standard)Fasudil (Clinical)Benzamide Derivatives (Novel)
Scaffold Class 4-aminopyridineIsoquinoline4-(aminomethyl)benzamide
ROCK1 IC50 ~140 - 220 nM~330 nM - 1.9 µM10 - 50 nM (Optimized)
ROCK2 IC50 ~300 nM~1.5 - 7.4 µM15 - 60 nM (Optimized)
Selectivity (vs PKA) Moderate (>20-fold)Low (>5-fold)High (>100-fold)
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive / Mixed
Key Limitation High Cost / SynthesisLow Selectivity (Vasodilation side effects)Metabolic Stability (varies)
Primary Use Stem Cell CultureVasospasm TreatmentOncology / Anti-metastatic

*Note: Data for "Benzamide Derivatives" refers to optimized leads such as N-ethyl-4-(pyridin-4-yl)benzamide (Ghosh et al., 2021).

Critical Analysis
  • Potency: Optimized benzamide derivatives often exhibit 5-10x higher potency than Fasudil.

  • Cost/Synthesis: The benzamide scaffold is synthetically accessible (often 2-3 steps) compared to the more complex synthesis of Y-27632, making it a cost-effective alternative for large-scale screening.

  • Selectivity: While Fasudil hits PKA and PKC at higher concentrations (leading to hypotension), benzamide derivatives with bulky hydrophobic tails (e.g., indazole substitutions) demonstrate superior isoform selectivity.

Experimental Protocols

Synthesis of 4-(Aminomethyl)benzamide Derivatives

Rationale: A direct coupling strategy ensures high yield and modularity for SAR exploration.

Workflow:

  • Reagents: 4-(Boc-aminomethyl)benzoic acid (Starting Material), R-Amine (Variable Tail), EDC/HOBt or HATU (Coupling Agents), DIPEA.

  • Coupling: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min. Add R-Amine (1.1 eq). Stir at RT for 12h.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, liberating the active 4-aminomethyl "warhead."

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

ROCK1 Kinase Inhibition Assay (In Vitro)

Rationale: Fluorescence polarization provides a robust, homogeneous readout for ATP-competitive inhibition.

Protocol:

  • Enzyme Prep: Recombinant human ROCK1 (amino acids 17-535).

  • Substrate: Fluorescein-labeled peptide substrate (e.g., S6 peptide).

  • Reaction Mix:

    • 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • ATP (at

      
      , typically 10-50 µM).
      
    • Test Compound (Serial dilution: 0.1 nM to 10 µM).

  • Incubation: 60 minutes at 30°C.

  • Detection: Add IMAP binding reagent (binds phosphorylated substrate). Measure Fluorescence Polarization (Ex 485nm / Em 530nm).

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Figure 2: Experimental Workflow for SAR Validation

SAR_Workflow Design 1. In Silico Design (Docking to ROCK1) Synth 2. Synthesis (Amide Coupling + Deprotection) Design->Synth Assay 3. Kinase Assay (IC50 Determination) Synth->Assay Selectivity 4. Selectivity Profiling (vs PKA, PKC, Citron) Assay->Selectivity If IC50 < 100nM Selectivity->Design Refine Structure

Caption: Iterative workflow for optimizing benzamide inhibitors. Step 4 is critical to avoid off-target vasodilation effects common in early-generation inhibitors.

References

  • Ghosh, S., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." PeerJ, 9:e11951.[2] Link

  • Feng, Y., et al. (2007). "Discovery of substituted 4-(pyrazol-4-yl)phenylbenzamides as potent and selective Rho kinase (ROCK) inhibitors." Journal of Medicinal Chemistry, 50(10).
  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure, 11(12), 1595-1607.
  • Katz, B. A., et al. (1998). "Design of potent protein kinase inhibitors using the bisubstrate approach." Nature, 391, 608-612.[3] (Foundational SAR for benzamidine/benzamide mimics).

  • Comparison of Fasudil and Y-27632. "The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research." PLOS ONE. Link

Sources

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